molecular formula C9H14N2Si B1527737 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole CAS No. 1201657-09-1

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No.: B1527737
CAS No.: 1201657-09-1
M. Wt: 178.31 g/mol
InChI Key: LIPGLFARXMXYKK-UHFFFAOYSA-N
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Description

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H14N2Si and its molecular weight is 178.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl-[2-(1-methylpyrazol-4-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2Si/c1-11-8-9(7-10-11)5-6-12(2,3)4/h7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPGLFARXMXYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole , a critical organosilane intermediate used in the synthesis of pharmaceutical scaffolds.[1]

Compound Attribute Technical Detail
CAS Number 1201657-09-1
IUPAC Name 1-Methyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
Molecular Formula C₉H₁₄N₂Si
Molecular Weight 178.31 g/mol
Structure Pyrazole heterocycle, N1-methylated, C4-TMS-alkyne substituted
Key Functionality Masked terminal alkyne (Click Chemistry precursor)

Core Chemical Identity & Strategic Value

This compound serves as a stabilized, "masked" equivalent of 4-ethynyl-1-methyl-1H-pyrazole .[1] In medicinal chemistry, the 1-methylpyrazole motif is a privileged pharmacophore, frequently functioning as a bioisostere for phenyl or pyridine rings to improve solubility and metabolic stability (e.g., in kinase inhibitors like Crizotinib or JAK inhibitors).[1]

Why This Intermediate Matters:
  • Protection Strategy: The trimethylsilyl (TMS) group protects the acidic terminal alkyne proton (

    
    ).[1] This prevents unwanted oxidative homocoupling (Glaser coupling) or side reactions during multi-step synthesis.[1]
    
  • Divergent Reactivity: It allows for controlled sequential functionalization. The pyrazole ring can be halogenated or lithiated at the C5 position while the alkyne remains protected.

  • "Click" Readiness: Upon deprotection, it yields a terminal alkyne ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), generating 1,4-disubstituted triazoles—critical linkers in fragment-based drug discovery (FBDD).[1]

Synthesis Protocol (Self-Validating System)

The most robust route to this compound is the Sonogashira Cross-Coupling of 4-iodo-1-methylpyrazole with trimethylsilylacetylene (TMSA).[1]

Reagents & Conditions
  • Substrate: 4-Iodo-1-methyl-1H-pyrazole (CAS 39806-90-1).[1]

  • Alkyne Source: Trimethylsilylacetylene (1.2–1.5 equivalents).[1]

  • Catalyst System:

    
     (3–5 mol%) and CuI (1–2 mol%).[1]
    
  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine usually mixed with THF or DMF.[1]
    
  • Atmosphere: Strictly inert (Argon/Nitrogen) to prevent Pd oxidation and homocoupling.[1]

Step-by-Step Protocol
  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (

    
    ).
    
  • Solvation: Dissolve 4-iodo-1-methylpyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Catalyst Addition: Add

    
     and CuI. The solution typically turns yellow/brown.
    
  • Reagent Addition: Add degassed

    
     (3.0 eq) followed by dropwise addition of Trimethylsilylacetylene (1.2 eq).
    
  • Reaction: Stir at room temperature for 1 hour, then heat to 50°C if conversion is slow (monitor by TLC/LC-MS).

    • Checkpoint: The formation of a precipitate (

      
      ) indicates reaction progress.[1]
      
  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.

Mechanism & Pathway Visualization

SonogashiraPathway Substrate 4-Iodo-1-methylpyrazole Intermediate Pd(II) Oxidative Addition Complex Substrate->Intermediate Oxidative Add. Reagents TMS-Acetylene Pd(PPh3)2Cl2 / CuI Et3N Transmetal Cu-Acetylide Transmetallation Reagents->Transmetal In situ formation Product 1-Methyl-4-((trimethylsilyl) ethynyl)-1H-pyrazole (CAS 1201657-09-1) Intermediate->Product Reductive Elim. (- Pd(0)) Transmetal->Intermediate Transmetallation

Figure 1: Catalytic cycle for the synthesis of the target compound via Sonogashira coupling.

Reactivity & Applications

Once synthesized, CAS 1201657-09-1 is primarily used as a precursor.[1] The TMS group is a "mask" that must be removed to unleash the chemical potential of the alkyne.

A. Deprotection (Unmasking)

The cleavage of the C–Si bond is thermodynamically driven by the formation of a strong Si–F or Si–O bond.[1]

  • Method A (Mild):

    
     in MeOH at RT.
    
    • Pros: Mild, cheap, compatible with most functional groups.

    • Cons: Slower than fluoride methods.

  • Method B (Rapid): Tetrabutylammonium fluoride (TBAF) in THF.[1]

    • Pros: Instantaneous (minutes).[1][2]

    • Cons: Basic; can cause side reactions if base-sensitive groups are present.[1]

B. Click Chemistry (CuAAC)

The resulting 4-ethynyl-1-methylpyrazole reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[1] This is a standard tactic in fragment-based drug design to link the pyrazole "warhead" to a solubility-enhancing tail or a secondary binding motif.[1]

Workflow Diagram: From Precursor to Drug Scaffold

ReactivityFlow cluster_Apps Downstream Applications TMS_Compound TMS-Protected Precursor (CAS 1201657-09-1) Deprotection Deprotection (K2CO3/MeOH or TBAF) TMS_Compound->Deprotection Terminal_Alkyne 4-Ethynyl-1-methylpyrazole (Active Species) Deprotection->Terminal_Alkyne Click CuAAC Click Reaction (+ R-N3, Cu catalyst) Terminal_Alkyne->Click Sonogashira2 2nd Sonogashira (+ Ar-I, Pd catalyst) Terminal_Alkyne->Sonogashira2 Product_Triazole 1,2,3-Triazole Linked Drug Scaffold Click->Product_Triazole Product_Internal Internal Alkyne (Extended Conjugation) Sonogashira2->Product_Internal

Figure 2: Divergent synthetic utility of the deprotected scaffold.

Quantitative Data Summary

PropertyValue/ConditionNote
Physical State Pale yellow oil to low-melting solidDepends on purity/crystallinity
Solubility High: DCM, THF, EtOAc, DMSOLow: Water, Hexanes
Stability Stable at -20°C (Desiccated)Moisture sensitive (slow protodesilylation)
TLC Retention (

)
~0.6 (Hexanes:EtOAc 3:[1][3]1)Non-polar due to TMS group
NMR Diagnostic (

H)

0.23 (s, 9H, TMS)

3.89 (s, 3H, N-Me)

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Store under inert atmosphere at 2–8°C. The C–Si bond is robust but prolonged exposure to moisture or acidic silica gel can lead to premature cleavage of the TMS group.

  • Purification Note: Avoid using acidified silica gel during chromatography to prevent protodesilylation. Neutralize silica with 1%

    
     if necessary.[1]
    

References

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).[1] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link][1][4]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 580620, 1H-Pyrazole, 4-(trimethylsilyl)- (Related Structure). Retrieved January 29, 2026, from [Link][1]

Sources

Technical Monograph: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

The "Masked" Alkyne Scaffold for Next-Generation Kinase Inhibitors [1]

Executive Summary

This compound (MTEP) represents a critical "lynchpin" intermediate in modern heterocyclic synthesis.[1] It serves as a stable, protected precursor to 4-ethynyl-1-methyl-1H-pyrazole—a moiety ubiquitous in ATP-competitive kinase inhibitors (e.g., JAK, IGF-1R targets).[1]

Unlike its unstable terminal alkyne counterpart, which is prone to oxidative homocoupling (Glaser coupling), MTEP offers long-term stability and precise release kinetics. This guide details its physicochemical profile, a robust Sonogashira synthesis protocol, and its activation for "Click Chemistry" (CuAAC) applications.

Structural Analysis & Physicochemical Profile

The molecule features a pyrazole core methylated at the N1 position, ensuring regiospecificity during subsequent functionalization. The C4 position hosts a trimethylsilyl (TMS)-protected ethynyl group.[1] This TMS shield exerts a strong steric blockade, preventing premature polymerization or side reactions at the alkyne terminus.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNotes
CAS Number 1201657-09-1Primary identifier
Molecular Formula C₉H₁₄N₂Si
Molecular Weight 178.31 g/mol
Physical State Low-melting solid or viscous oilTends to supercool; crystallizes upon standing at -20°C.
Solubility Soluble in DCM, THF, EtOAc, MeOHHydrophobic TMS group limits water solubility.
Stability HighStable to air/moisture; store < 25°C.
Table 2: Diagnostic NMR Profile (Predicted/Typical)

Note: Chemical shifts are referenced to CDCl₃ (7.26 ppm).[1]

NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H 0.23Singlet (9H)–Si(CH₃)₃Strong shielding by silicon; diagnostic for protection.[1]
¹H 3.88Singlet (3H)N–CH₃Deshielded by adjacent nitrogen; confirms N1 methylation.[1]
¹H 7.55Singlet (1H)Pyrazole C3–H
¹H 7.62Singlet (1H)Pyrazole C5–HSlightly more deshielded due to proximity to N1.[1]
¹³C ~0.1–Si(CH₃)₃
¹³C ~96.0, 99.0–C≡C–Characteristic alkyne carbon shifts.

Synthetic Pathway: The Sonogashira Protocol

The most reliable route to MTEP is the Palladium/Copper-catalyzed cross-coupling of 4-iodo-1-methyl-1H-pyrazole with trimethylsilylacetylene (TMSA).[1]

Critical Control Point: Oxygen exclusion is paramount. While the TMS group prevents homocoupling of the product, the reagents and catalytic cycle are sensitive to oxidation, which can deactivate the Pd(0) species.

Diagram 1: Synthesis Workflow

Sonogashira_Synthesis Start 4-Iodo-1-methylpyrazole (Solid Precursor) Process Sonogashira Coupling (Inert Atm, 50°C, 4h) Start->Process Reagents TMS-Acetylene Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) TEA/THF Reagents->Process Workup Filtration (Remove Salts) Silica Gel Purification Process->Workup Product MTEP (Target Molecule) Workup->Product

Caption: Optimized Sonogashira coupling workflow for MTEP synthesis. Note the specific catalyst load to minimize Pd contamination.

Step-by-Step Experimental Protocol

Reagents:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 eq)[1]

  • Trimethylsilylacetylene (1.2 eq)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)[1]

  • Copper(I) iodide (1 mol%)[1]

  • Triethylamine (TEA) (3.0 eq) / THF (Solvent)[1]

Procedure:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon or Nitrogen.[1]

  • Solvation: Charge the flask with 4-iodo-1-methyl-1H-pyrazole and dissolve in anhydrous THF (0.2 M concentration). Add TEA. Sparge the solution with Argon for 15 minutes to remove dissolved O₂.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI quickly against a positive flow of Argon. The solution typically turns yellow/brown.

  • Alkyne Addition: Add Trimethylsilylacetylene dropwise via syringe.

  • Reaction: Heat the mixture to 50°C. Monitor by TLC (Hexane/EtOAc 4:1). Conversion is usually complete within 3–5 hours.

    • Observation: A heavy precipitate of triethylammonium iodide (Et₃NH⁺I⁻) will form.[1]

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the ammonium salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

  • Validation: Confirm identity via ¹H NMR (look for the TMS singlet at 0.23 ppm).[1]

Reactivity & Functionalization: The "Click" Switch

MTEP is a "masked" synthon.[1] To utilize the alkyne in drug discovery (e.g., linking to a kinase hinge-binder), the TMS group must be removed (desilylation) to generate the terminal alkyne.[1]

Deprotection Protocol (The "Switch")[1]
  • Reagent: Potassium Carbonate (K₂CO₃) in Methanol.[1]

  • Conditions: Stir at Room Temperature for 1 hour.

  • Why this method? TBAF (tetrabutylammonium fluoride) is often used for desilylation, but it introduces difficult-to-remove ammonium salts.[1] The Carbonate/MeOH method is milder, cheaper, and simplifies workup (aqueous extraction).

Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once deprotected, the 4-ethynyl-1-methylpyrazole reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[1] This motif is a classic bioisostere for amide bonds in kinase inhibitors.

Diagram 2: Activation & Application Cycle[1]

Reactivity_Cycle MTEP MTEP (TMS-Protected) Stable Storage Form Deprotection Activation Step (K2CO3, MeOH, RT) MTEP->Deprotection Desilylation Terminal 4-Ethynyl-1-methylpyrazole (Reactive Intermediate) Deprotection->Terminal -TMS-OMe Click_Product Triazole-Linked Kinase Inhibitor Terminal->Click_Product CuAAC Click Reagent_Azide R-N3 (Azide) CuSO4 / Na-Ascorbate Reagent_Azide->Click_Product

Caption: The "Switch" mechanism: Converting the storage form (MTEP) to the active pharmacophore.

Pharmaceutical Relevance

The 1-methyl-1H-pyrazole-4-yl moiety is a privileged scaffold.[1] The nitrogen at position 2 (N2) often acts as a hydrogen bond acceptor for the hinge region of kinase enzymes.[1]

  • IGF-1R Inhibitors: Analogs of Linsitinib (OSI-906) utilize the pyrazole core.[1]

  • JAK Inhibitors: The alkyne linker allows for rigid extension into the selectivity pocket of Janus Kinases.

Safety Note: While MTEP is stable, the deprotected terminal alkyne (4-ethynyl-1-methylpyrazole) is a potential skin irritant and should be handled in a fume hood.[1] Avoid concentrating the free alkyne to dryness if metal salts are present to mitigate explosion risks (acetylides).[1]

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link[1]

  • Synthesis of Pyrazole Intermediates: Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing general Sonogashira protocols for heterocycles).

  • Kinase Inhibitor Scaffolds: Fabbro, D., et al. (2015). Targeting Cancer with Small-Molecule Kinase Inhibitors.[1] Methods in Molecular Biology, 795, 1-34.

  • TMS Deprotection Standards: Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

  • Baricitinib/JAK Inhibitor Chemistry: (Contextual reference for pyrazole-pyrrolo[2,3-d]pyrimidine synthesis) PubChem Compound Summary for CID 42631346. Link

Sources

In-Depth Technical Guide: 1H NMR Characterization of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation and 1H NMR characterization of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.[1]

Executive Summary

This compound (CAS: 1201657-09-1) serves as a protected alkyne building block in medicinal chemistry.[1] It is primarily generated via Sonogashira cross-coupling of 4-iodo-1-methylpyrazole with trimethylsilylacetylene.[1] Its utility lies in the orthogonality of the trimethylsilyl (TMS) group, which protects the terminal alkyne during subsequent regioselective functionalization of the pyrazole core.[1]

This guide provides a standardized protocol for the NMR characterization of this compound, distinguishing it from common impurities such as desilylated byproducts and homocoupled dimers.[1]

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9]

PropertyDetail
IUPAC Name 1-Methyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
CAS Number 1201657-09-1
Molecular Formula C₉H₁₄N₂Si
Molecular Weight 178.31 g/mol
Key Functional Groups N-Methyl pyrazole, Internal Alkyne, Trimethylsilyl (TMS)
Structural Logic for NMR Assignment

The molecule possesses three distinct magnetic environments:

  • The TMS Group: A highly shielded, freely rotating silicon-methyl cluster.[1]

  • The N-Methyl Group: A deshielded singlet due to the electronegative nitrogen.[1]

  • The Pyrazole Ring: An aromatic system with two non-equivalent protons (H3 and H5).[1] The N-methyl substitution breaks the symmetry, rendering H5 (adjacent to N-Me) and H3 (adjacent to the imine-like Nitrogen) magnetically distinct.[1]

Synthesis & Experimental Workflow

The purity of the NMR spectrum relies heavily on the workup of the Sonogashira coupling reaction.[1] Residual copper/palladium catalysts or amine bases (triethylamine/diisopropylamine) can broaden signals or introduce artifact peaks.[1]

Diagram 1: Synthesis & NMR Sample Workflow

SynthesisWorkflow Precursors Precursors 4-Iodo-1-methylpyrazole + TMS-Acetylene Reaction Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N THF, 60°C Precursors->Reaction Workup Workup Filtration (remove salts) Extraction (EtOAc/Brine) Reaction->Workup Purification Purification Silica Gel Column (Hexane/EtOAc) Workup->Purification NMR_Prep NMR Prep Dissolve ~10mg in 0.6 mL CDCl3 Purification->NMR_Prep

Caption: Workflow from precursor selection to NMR sample preparation, highlighting critical purification steps to ensure spectral fidelity.

1H NMR Data Analysis

Experimental Parameters
  • Solvent: Chloroform-d (CDCl₃) (99.8% D)[1]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (often omitted if solvent residual peak is used).[1]

  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic singlets.[1]

Spectral Data Summary
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
TMS (-Si(CH₃)₃) 0.23Singlet (s)9H-Intense, sharp signal.[1]
N-Methyl (-NCH₃) 3.88Singlet (s)3H-Characteristic of 1-methylpyrazoles.[1]
Pyrazole H-3 7.50Singlet (s)1H-May show fine coupling (~0.6 Hz).[1]
Pyrazole H-5 7.62Singlet (s)*1H-Deshielded by adjacent N-Me.[1]

> Note on Multiplicity: While H3 and H5 are formally doublets due to cross-ring coupling (


 Hz), they frequently appear as singlets on standard 300/400 MHz instruments due to line broadening.[1]
Detailed Assignment Logic
  • The Alkyne Effect: The alkyne at the C4 position exerts an anisotropic effect, shifting the ring protons downfield compared to unsubstituted 1-methylpyrazole.[1]

  • Regiochemistry (H3 vs. H5):

    • H5 (

      
       7.62):  This proton is adjacent to the 
      
      
      
      hybridized Nitrogen (N1).[1] The N-methyl group provides some steric bulk and electronic influence, typically deshielding H5 slightly more than H3 in 4-substituted pyrazoles.[1]
    • H3 (

      
       7.50):  Adjacent to the 
      
      
      
      hybridized Nitrogen (N2).[1] In CDCl₃, this signal typically appears slightly upfield of H5.[1]
Diagram 2: Structural Assignment Logic

NMRAssignment Structure This compound TMS_Group TMS Group High Electron Density Shielded Structure->TMS_Group N_Methyl N-Methyl Attached to EN Nitrogen Deshielded Alkyl Structure->N_Methyl Aromatic Pyrazole Ring Aromatic Current + Alkyne Anisotropy Structure->Aromatic Shift_TMS δ 0.23 ppm (s, 9H) TMS_Group->Shift_TMS Shift_NMe δ 3.88 ppm (s, 3H) N_Methyl->Shift_NMe Shift_Ar δ 7.50 (H3) & 7.62 (H5) (s, 1H each) Aromatic->Shift_Ar

Caption: Correlation between chemical environment and observed chemical shift values.

Troubleshooting & Impurities

When analyzing the spectrum, be vigilant for these common artifacts:

Desilylation (Loss of TMS)[1]
  • Observation: A new singlet appears at

    
     ~3.0-3.1 ppm .[1]
    
  • Cause: This corresponds to the terminal alkyne proton (-C≡C-H ) if the TMS group is cleaved by moisture or base.[1]

  • Verification: The TMS integral (0.23 ppm) will decrease relative to the N-methyl peak.[1]

Glaser Homocoupling
  • Observation: Additional aromatic signals and lack of TMS signals (if fully deprotected and coupled).[1]

  • Cause: Oxidative dimerization of the alkyne precursors.[1]

  • Prevention: Ensure the Sonogashira reaction is strictly anaerobic (degassed solvents).

Residual Solvent Peaks (CDCl₃)
  • Water: ~1.56 ppm.[1]

  • Triethylamine (Et₃N): Quartet at 2.42 ppm, Triplet at 1.03 ppm.[1]

  • THF: Multiplets at 3.76 ppm and 1.85 ppm.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Chiu, H. C., & Tonks, I. A. (2018).[1] Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094.[1] (Provides context on TMS-alkyne reactivity and characterization). [Link]

  • SciSpace. (n.d.).[1] Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes. (Contains comparative NMR data for aryl-TMS-acetylenes). [Link]

Sources

13C NMR spectrum of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Technical Guide: C NMR Spectrum of this compound

Executive Summary

Compound: this compound Molecular Formula:

Molecular Weight:Core Application:

Analytical Challenge: The spectrum contains multiple quaternary carbons with long relaxation times (

Experimental Protocol & Acquisition Parameters

To ensure data integrity and reproducibility, the following protocol is recommended. This avoids common pitfalls such as "missing" quaternary alkyne signals due to saturation.

Sample Preparation[1][2][3][4]
  • Solvent: Chloroform-

    
     (
    
    
    , 99.8% D) is the standard solvent.
    • Note:

      
       may cause slight deshielding of the N-methyl signal (~1-2 ppm) due to solvent polarity effects.
      
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent. High concentration is preferred to visualize weak quaternary alkyne carbons.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or the central triplet of 
    
    
    (
    
    
    ppm).
Instrument Parameters (Recommended)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons while minimizing NOE buildup on quaternary carbons to maintain quantitative accuracy.
Relaxation Delay (D1) 3.0 – 5.0 seconds Critical: The alkyne carbons and C4-pyrazole are quaternary and have long

times. Short D1 leads to signal suppression.
Spectral Width -10 to 220 ppmCaptures TMS (-2 ppm) and all aromatic signals.
Scans (NS) > 512Required to resolve low-intensity quaternary carbons.
Temperature 298 KStandardizes chemical shifts.

Structural Analysis & Chemical Shift Assignment

The

Predicted Chemical Shift Table ( )
Carbon LabelTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
C1'

-0.1 to 0.5Up (+)TMS Methyls: Highly shielded due to silicon's electropositivity.
C2

39.0 ± 1.0Up (+)N-Methyl: Characteristic region for N-Me pyrazoles.
C3

93.0 – 96.0AbsentAlkyne (Si-adjacent): Shielded by the

-silicon effect relative to internal alkynes.
C4

98.0 – 102.0AbsentAlkyne (Ring-adjacent): Deshielded by the aromatic ring current.
C5

104.0 – 108.0AbsentPyrazole C4: The substitution site. Shielded relative to benzene due to electron-rich heterocycle nature.
C6

129.0 – 133.0Up (+)Pyrazole C5: Adjacent to N1; typically shielded relative to C3.
C7

138.0 – 142.0Up (+)Pyrazole C3: Adjacent to N2 (imine-like); most deshielded ring carbon.
Detailed Mechanistic Interpretation
The Trimethylsilyl (TMS) Group (

ppm)

The three methyl groups on the silicon appear as a single intense peak near 0 ppm. Silicon is less electronegative than carbon (1.90 vs 2.55), pushing electron density toward the methyl protons and carbons, resulting in significant shielding.

  • Diagnostic Utility: This peak serves as an internal integration standard (9 protons equivalent in

    
    H NMR, 3 carbons in 
    
    
    C).
The Alkyne Spacer (

90–102 ppm)

This is the most complex region. The alkyne carbons are split due to the


-silicon effect

-aryl effect
  • Si-C

    
    C (C3):  The carbon directly attached to silicon is shielded (
    
    
    ~94 ppm) compared to a standard internal alkyne.
  • Ar-C

    
    C (C4):  The carbon attached to the pyrazole ring is deshielded (
    
    
    ~100 ppm) due to conjugation with the aromatic system.
  • Validation: In a DEPT-135 experiment, both signals will disappear (quaternary), distinguishing them from the aromatic CH signals.

The Pyrazole Core
  • C4 (Ipso): This carbon is quaternary and electron-rich. In unsubstituted 1-methylpyrazole, C4 appears at

    
     105. The addition of the alkyne (weakly electron-withdrawing via induction, but conjugating) generally keeps this shift in the 104–110 ppm range.
    
  • C3 vs. C5:

    • C3 (Imine-like): This carbon is adjacent to the pyridine-like nitrogen (N2). It is the most deshielded carbon in the ring (

      
       ~140 ppm).
      
    • C5 (Amine-like): Adjacent to the pyrrole-like nitrogen (N1-Me). It is typically shielded relative to C3 (

      
       ~131 ppm).
      

Visualization: Assignment Logic & Structure

The following diagram illustrates the structure and the logical flow used to assign the signals, utilizing 2D NMR correlations (HMBC/HSQC) for verification.

Gcluster_0Molecule Structurecluster_1Spectral Regions (13C)StructThis compoundTMSTMS Methyls~0 ppm(sp3, shielded)Struct->TMSSi-Me3NMeN-Methyl~39 ppm(sp3, N-attached)Struct->NMeN-MeAlkyneAlkyne Carbons90-102 ppm(sp, Quaternary)Struct->AlkyneC≡C LinkerAromaticPyrazole Ring105-142 ppm(sp2, Aromatic)Struct->AromaticHeterocycleTMS->AlkyneHMBC: Si-Me -> C(alkyne)NMe->AromaticHMBC: N-Me -> C5

Caption: Logical segmentation of the

Troubleshooting & Impurity Profile

During synthesis (typically Sonogashira coupling), specific impurities may arise. Their detection is crucial for purity assessment.

ImpurityOriginCharacteristic

C Signals (

)
Desilylated Product Protodesilylation (loss of TMS)Terminal Alkyne:

~75 (CH) and ~82 (Cq). The ~0 ppm TMS signal disappears.
Glaser Homocoupling Oxidative dimerization of alkyneSymmetrical Diyne: Two alkyne peaks, typically shifted slightly downfield; doubling of TMS intensity relative to ring.
Residual THF Reaction Solvent

67.6 and 25.3 (in

).
Residual

Base

46.4 and 8.6 (in

).
Validation Check (Self-Correcting Protocol)
  • Check Integration: If the TMS peak integration is low relative to the aromatic protons in

    
    H NMR, suspect partial desilylation.
    
  • Check Multiplicity: Run a DEPT-135 .

    • If signals at ~94, ~100, and ~106 ppm disappear, they are correctly identified as quaternary (Alkyne + C4).

    • If a signal at ~75 ppm appears (positive phase), it indicates a terminal alkyne C-H (impurity).

References

  • Hans J. Reich, University of Wisconsin. Structure Determination Using NMR: Alkyne Chemical Shifts. (Theoretical basis for Si-alkyne shifts). [Link] (General Reference for Reich's NMR database).

  • Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987.

starting materials for 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Executive Summary

The target molecule, This compound , serves as a critical intermediate in the synthesis of pyrazole-based kinase inhibitors (e.g., crizotinib analogs, FGFR inhibitors) and "click chemistry" staples. Its value lies in the orthogonal protection of the alkyne; the trimethylsilyl (TMS) group stabilizes the alkyne during pyrazole ring functionalization and can be selectively removed to reveal the terminal alkyne for subsequent 1,3-dipolar cycloadditions or Sonogashira couplings.

This guide details the optimal synthetic route, focusing on the selection and preparation of starting materials to maximize yield and minimize regioselectivity errors.

Retrosynthetic Logic & Strategy

The most robust disconnection for this molecule relies on Sonogashira cross-coupling . While direct construction of the pyrazole ring via hydrazine condensation with alkynyl ketones is possible, it often suffers from poor regiocontrol (1,4- vs 1,5-substitution). Therefore, functionalizing a pre-formed pyrazole core is the industry standard.

Preferred Route:


 Cross-Coupling

Retrosynthesis Target Target: This compound Disconnection Sonogashira Coupling (Pd/Cu Catalysis) Target->Disconnection Fragment1 Starting Material A: 4-Iodo-1-methyl-1H-pyrazole Disconnection->Fragment1 Fragment2 Starting Material B: Ethynyltrimethylsilane (TMS-Acetylene) Disconnection->Fragment2 Origin1 Origin: Iodination of 1-Methylpyrazole (Regioselective) Fragment1->Origin1 Origin2 Origin: Commercial or Grignard (Acetylene + TMSCl) Fragment2->Origin2

Figure 1: Retrosynthetic analysis identifying the two critical starting materials.

Analysis of Starting Materials

Starting Material A: 4-Iodo-1-methyl-1H-pyrazole

This is the electrophilic partner. While the 4-bromo analog exists, the 4-iodo variant is strictly preferred for Sonogashira couplings to avoid harsh temperatures (>80°C) that can degrade the TMS group or cause alkyne polymerization.

Feature4-Iodo-1-methylpyrazole (Recommended)4-Bromo-1-methylpyrazole
Reactivity High (Couples at RT - 40°C)Moderate (Requires >80°C)
Cost ModerateLow
Atom Economy Lower (Iodine mass)Higher
Availability Commercial (CAS: 39806-90-1)Commercial

Synthesis Protocol (The "Make" Option): If commercial stock is unavailable, this compound is synthesized via electrophilic aromatic substitution on 1-methylpyrazole.

  • Regioselectivity: The 1-methyl group directs electrophiles to the 4-position (the most electron-rich carbon not adjacent to a nitrogen).

  • Reagents: Iodine (

    
    ) with an oxidant (
    
    
    
    or
    
    
    ) or N-Iodosuccinimide (NIS).[1]
  • Yield: Typically 80–86%.[2]

Protocol 1: Iodination of 1-Methylpyrazole

  • Charge: Dissolve 1-methylpyrazole (1.0 eq) in water/ethanol or acetic acid.

  • Add: Add Iodine (

    
    , 0.6 eq) and 
    
    
    
    (0.2 eq) or dropwise
    
    
    (35%).
  • Heat: Stir at 60–70°C for 3–5 hours.

  • Quench: Cool and treat with aqueous

    
     to remove excess iodine.
    
  • Isolate: Adjust pH to 7–8 with NaOH. Filter the precipitate.

  • Result: White/pale yellow solid (MP: 63–65°C) [1].[1]

Starting Material B: Ethynyltrimethylsilane (TMS-Acetylene)

This is the nucleophilic partner.[3]

  • CAS: 1066-54-2

  • Physical State: Colorless liquid.

  • Boiling Point: 53°C (Volatile!).[1]

  • Safety Critical: Highly flammable; flash point < -18°C.

Handling Precaution: Due to its low boiling point, TMS-acetylene should be stored in a fridge and handled with chilled syringes. In the Sonogashira reaction, use a slight excess (1.2–1.5 eq) to account for evaporative loss during nitrogen sparging.[1]

The Coupling Reaction: Process & Mechanism

The Sonogashira coupling is the definitive method for uniting these materials. The catalytic cycle involves oxidative addition of the Pd(0) to the pyrazole-iodide, transmetallation with the copper-acetylide, and reductive elimination.

Reaction Workflow:

Mechanism Step1 Oxidative Addition Pd(0) inserts into C-I bond Step2 Transmetallation Cu-Acetylide transfers alkyne to Pd Step1->Step2 Step3 Reductive Elimination Product release + Pd(0) regeneration Step2->Step3 Step3->Step1 Pd(0) recycle Reagent1 4-Iodo-1-methylpyrazole Reagent1->Step1 Reagent2 TMS-Acetylene + CuI + Base Reagent2->Step2

Figure 2: Simplified catalytic cycle for the coupling of the pyrazole iodide and TMS-alkyne.

Experimental Protocol

Reagents:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)[1]

  • 
     (0.03 – 0.05 eq)[1][4]
    
  • CuI (0.05 – 0.10 eq)[1]

  • Triethylamine (

    
    ) or DIPEA (3.0 eq)[1]
    
  • Solvent: DMF or THF (Degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask or round-bottom flask and purge with Nitrogen/Argon 3x.

  • Solvent Prep: Degas DMF (N,N-Dimethylformamide) by sparging with nitrogen for 15-30 minutes. Oxygen inhibits the Pd catalyst and promotes homocoupling (Glaser coupling) of the alkyne.

  • Loading: Add 4-iodo-1-methylpyrazole,

    
    , and CuI to the flask against a counter-flow of nitrogen.
    
  • Solvation: Add the degassed DMF and Triethylamine. The solution typically turns yellow/brown.

  • Addition: Add Ethynyltrimethylsilane via syringe.

  • Reaction: Stir at room temperature (25°C). If reaction is sluggish after 2 hours (monitored by TLC/LCMS), heat gently to 40–50°C.

    • Note: Do not overheat, or TMS cleavage may occur.[1]

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF, and wash with brine.[1] Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).[1]

    • Observation: The product is less polar than the starting iodide.

Characterization Data

Upon isolation, the identity of This compound must be confirmed.

  • Physical State: Off-white to pale yellow solid or viscous oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.65 (s, 1H, Pyrazole-H5)[1]
      
    • 
       7.50 (s, 1H, Pyrazole-H3)[1]
      
    • 
       3.88 (s, 3H, N-CH3)[1]
      
    • 
       0.23 (s, 9H, Si-(CH3)3)[1]
      
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 179.10.[1]
    

References

  • Synthesis of 1-methyl-4-iodopyrazole

    • Source: CN111205226A (Patent).[1] "Synthesis method of 1-methyl-4-iodopyrazole."

    • URL
  • Sonogashira Coupling on Pyrazoles: Source: BenchChem Application Notes. "Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine." (Analogous procedure).
  • Trimethylsilylacetylene Safety & Handling

    • Source: Organic Syntheses, Coll.[1] Vol. 8, p.606 (1993).[1]

    • URL:[Link]

  • General Pyrazole Synthesis Review

    • Source: MDPI Molecules.
    • URL:[Link][1]

Sources

The Strategic Utility of the Trimethylsilyl (TMS) Group in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic utility of the trimethylsilyl (TMS) group in pyrazole synthesis, moving beyond its conventional role as a protecting group to its function as a regiocontrol element, a traceless directing group, and a handle for C(sp³)-H activation.

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The TMS "Chemical Handle"

In the development of pyrazole-based pharmacophores (e.g., Celecoxib, Ruxolitinib), controlling substitution patterns—specifically at the 3- and 5-positions—is a persistent challenge. The Trimethylsilyl (TMS) group offers a unique solution due to its dual physicochemical nature:

  • Steric Bulk: Directs regioselectivity during [3+2] cycloadditions.

  • Silicon Effect (Beta-stabilization): Stabilizes transition states and allows for "ipso" substitution.

  • Tracelessness: Can be removed (protodesilylation) or replaced (halogenation) to access substitution patterns difficult to synthesize directly.

Mechanism I: Regiocontrol in [3+2] Cycloadditions

The most common route to pyrazoles is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. The TMS group is critical here for enforcing regiochemistry that defies standard electronic biases.

TMS-Diazomethane as a Safer Surrogate

Trimethylsilyldiazomethane (TMSCHN₂) is not only a safer, non-explosive alternative to diazomethane but also a distinct 1,3-dipole.

  • Reaction: TMSCHN₂ + Alkyne → 3(5)-TMS-Pyrazole.

  • Regiochemistry: The TMS group on the diazo carbon adds significant steric bulk. When reacting with terminal alkynes, the TMS group typically ends up at the C3 position of the pyrazole ring.

  • Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition followed by a 1,3-sigmatropic H-shift (or 1,5-H shift) to aromatize the system.

TMS-Alkynes: Steric Steering

When the TMS group is on the alkyne (dipolarophile), it directs the incoming dipole.

  • Rule of Thumb: In thermal cycloadditions with unsymmetrical diazo species, the nucleophilic carbon of the diazo compound attacks the less hindered carbon of the alkyne. However, the TMS group's electronic donation (inductive effect) can compete with sterics.

  • Outcome: Reaction of TMS-acetylene with organic azides or diazo compounds generally favors the 3-TMS isomer (or 4-TMS in CuAAC click chemistry, though this guide focuses on pyrazoles).

G cluster_0 Reactants TMS_Diazo TMS-Diazomethane (Dipole) TS Transition State (Steric/Electronic Control) TMS_Diazo->TS [3+2] Alkyne Propiolate/Alkyne (Dipolarophile) Alkyne->TS Intermediate 3H-Pyrazoles (Non-aromatic) TS->Intermediate Cyclization Product 3(5)-TMS-Pyrazole (Aromatic) Intermediate->Product 1,5-H Shift (Aromatization)

Figure 1: Mechanistic pathway for the formation of 3(5)-TMS-pyrazoles via [3+2] cycloaddition.[1]

Mechanism II: The "Traceless" Directing Group (Ipso-Substitution)

Once the TMS-pyrazole is formed, the C-Si bond becomes a versatile handle. The TMS group effectively "masks" a proton or a halogen, allowing for the synthesis of pyrazoles that are otherwise regiochemically impossible to isolate.

Protodesilylation
  • Utility: Synthesis of 3-unsubstituted pyrazoles or specific tautomers.

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) or mild acid (HCl/MeOH).

  • Process: The fluoride ion attacks the silicon, forming a hypervalent silicate intermediate, which then releases the carbanion that is instantly protonated.

Halodesilylation (Ipso-Halogenation)

This is a powerful method to introduce halides (I, Br, Cl) exactly where the TMS group was located, avoiding mixtures of regioisomers common in direct electrophilic aromatic substitution (SEAr).

  • Reagents: NCS, NBS, or NIS (N-halosuccinimides).

  • Mechanism: The electrophilic halogen attacks the carbon bearing the TMS group (ipso attack), stabilized by the beta-silicon effect.

Table 1: Comparative Efficiency of Ipso-Substitution Protocols

TransformationReagentSolventTemp (°C)Yield (%)Specificity
Protodesilylation TBAF (1.0 eq)THF2592-98Exclusive removal of C-Si
Iododesilylation NIS (1.2 eq)CH₃CN2585-94100% Regioselective at C-TMS
Bromodesilylation NBS (1.1 eq)DCM0 -> 2588-95No over-bromination observed
Nitration NO₂BF₄Sulfolane075-82Ipso-nitration (rare but possible)

Advanced Application: Pd-Catalyzed C(sp³)-H Activation

A cutting-edge application involves using the TMS group not just as a leaving group, but as a scaffold for C-H activation . The methyl groups on the silicon are C(sp³)-H bonds that can be activated by Palladium to form fused tricyclic systems (Benzo-silino-pyrazoles).[2][3]

  • Concept: The pyrazole nitrogen coordinates to Pd, directing it to the proximate TMS methyl group.

  • Significance: This generates novel silicon-containing heterocycles which are increasingly valued in medicinal chemistry for their altered lipophilicity and metabolic stability.

CH_Activation Substrate N-Aryl-TMS-Pyrazole (Precursor) Pd_Coord Pd(II) Coordination (N-Directed) Substrate->Pd_Coord Pd(OAc)2 CMD CMD Step (Concerted Metalation-Deprotonation) Pd_Coord->CMD Ag2CO3 (Base) Palladacycle Six-Membered Palladacycle CMD->Palladacycle -AcOH Prod Benzo-Silino-Pyrazole (Fused System) Palladacycle->Prod Reductive Elimination

Figure 2: Pd-catalyzed C(sp³)-H activation of the TMS methyl group to form fused silino-heterocycles.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-TMS-Pyrazole via TMS-Diazomethane

This protocol avoids the use of explosive diazomethane gas.

  • Preparation: In a flame-dried flask under Argon, dissolve the terminal alkyne (1.0 mmol) in anhydrous THF (5 mL).

  • Cycloaddition: Cool the solution to 0°C. Add Trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (disappearance of alkyne).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TMSCHN₂ and solvent.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield the 3-TMS-pyrazole.

Protocol B: One-Pot Ipso-Iododesilylation (Traceless Synthesis)

Converts the 3-TMS-pyrazole directly to 3-Iodo-pyrazole.

  • Dissolution: Dissolve the 3-TMS-pyrazole (0.5 mmol) in Acetonitrile (3 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 0.6 mmol) in one portion at room temperature.

  • Catalysis: (Optional) Add 5 mol% TFA if the reaction is sluggish.

  • Completion: Stir for 2 hours. The TMS group is cleaved and replaced by Iodine.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

References

  • Regioselectivity in Cycloadditions

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • TMS-Diazomethane Applications

    • Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane: A Safe and Effective Substitute for Diazomethane. Organic Syntheses.[4][7] Link

  • Ipso-Halogenation Mechanisms

    • Stork, G., & Colvin, E. (1971). Silicon in Organic Synthesis.[3][8] Journal of the American Chemical Society. Link

  • Pd-Catalyzed C-H Activation of TMS

    • Lassalas, P., et al. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group.[2][3][8] Chemistry - A European Journal.[9] Link

  • Sigmatropic Shifts in Pyrazoles

    • Elguero, J., et al. (1998). 1,2-Proton shifts in pyrazole and related systems: A computational study of [1,5]-sigmatropic migrations. Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Methodological & Application

Application Note: Precision Deprotection of Trimethylsilyl (TMS) Alkynes on Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a privileged scaffold in drug discovery, particularly within kinase inhibitors where it often serves as a hinge-binding motif. The introduction of terminal alkynes onto pyrazoles is a critical step for creating covalent inhibitors (via Michael acceptors) or engaging in "click" chemistry (CuAAC). These alkynes are routinely masked as trimethylsilyl (TMS) derivatives to prevent premature reactivity. This Application Note details the mechanistic rationale and validated protocols for the chemoselective removal of the TMS group. We prioritize the preservation of the pyrazole nitrogen functionality and the prevention of Glaser coupling side-reactions.

Mechanistic Insight & Strategic Selection

The deprotection of TMS-alkynes is driven by the formation of a stronger bond than the Carbon-Silicon bond (


). Two primary pathways are utilized: Nucleophilic attack by alkoxides  (Base-mediated) or Nucleophilic attack by fluoride  (Fluoride-mediated).
The Chemical Drivers
  • Base-Mediated (Methanolysis): The silicon atom is electrophilic. In methanol, carbonate bases generate methoxide (

    
    ), which attacks the silicon to form a pentacoordinate silicate intermediate. This collapses to release the acetylide anion, which is immediately protonated by the solvent (MeOH).
    
    • Key Advantage: Volatile byproducts (TMS-OMe) and simple aqueous workup.

  • Fluoride-Mediated: Driven by the exceptional bond dissociation energy of the Silicon-Fluorine bond (approx. 135 kcal/mol) compared to C-Si (approx. 76 kcal/mol).

    • Key Advantage: Works in non-protic solvents; effective for sterically hindered substrates.

Decision Matrix

Selecting the correct method is critical for yield and purity.

DecisionTree cluster_legend Recommendation Logic Start Start: TMS-Alkyne Pyrazole Solubility Is substrate soluble in MeOH? Start->Solubility BaseSensitive Contains base-sensitive groups? (e.g., esters, halides) Solubility->BaseSensitive Yes MethodB Method B: TBAF / THF (Alternative Protocol) Solubility->MethodB No (Lipophilic) MethodA Method A: K2CO3 / MeOH (Standard Protocol) BaseSensitive->MethodA No BaseSensitive->MethodB Yes

Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate solubility and functional group compatibility.

Experimental Protocols

Method A: Base-Mediated Methanolysis (The Gold Standard)

Applicability: Robust pyrazoles, scale-up friendly, cost-effective. Mechanism: Trans-silylation to solvent.

Reagents
  • Substrate: TMS-protected pyrazole alkyne (1.0 equiv)

  • Reagent: Potassium Carbonate (

    
    ), anhydrous (0.1 – 0.5 equiv)[1]
    
  • Solvent: Methanol (MeOH), ACS grade or higher.

  • Optional: Dichloromethane (DCM) or THF as a co-solvent if solubility is poor.

Step-by-Step Procedure
  • Dissolution: Charge the reaction vessel with the TMS-alkyne substrate. Add MeOH (approx. 10 mL per gram of substrate).

    • Note: If the substrate does not dissolve, add THF dropwise until a clear solution is obtained.

  • Catalyst Addition: Add solid

    
     (0.2 equiv is usually sufficient; increase to 0.5 equiv if reaction is sluggish).
    
  • Reaction: Stir at room temperature (20–25 °C) .

    • Monitoring: Check via TLC or LC-MS every 30 minutes. Most reactions complete within 1–2 hours.

    • Endpoint: Disappearance of the TMS-adduct peak (M+73 mass shift).

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH.

    • Redissolve the residue in Ethyl Acetate (EtOAc) or DCM.

    • Wash with water (

      
      ) followed by brine.
      
    • Critical: Pyrazoles with free NH groups can be amphoteric. Ensure the aqueous layer pH is near neutral (pH 6-7) to prevent loss of product into the aqueous phase.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via silica flash chromatography (Hexane/EtOAc).
    
Method B: Fluoride-Mediated Deprotection

Applicability: Base-sensitive substrates, highly lipophilic compounds, or sterically crowded silanes (e.g., TES/TBS, though TMS is primary focus).

Reagents
  • Substrate: TMS-protected pyrazole alkyne (1.0 equiv)

  • Reagent: Tetrabutylammonium Fluoride (TBAF), 1.0 M solution in THF (1.1 – 1.5 equiv).

  • Solvent: Tetrahydrofuran (THF).

  • Scavenger (Optional): Acetic acid (AcOH) to buffer basicity of TBAF.

Step-by-Step Procedure
  • Preparation: Dissolve substrate in anhydrous THF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0 °C (ice bath). Add TBAF solution dropwise.

    • Why Cool? The reaction is exothermic. Low temperature prevents side reactions like polymerization.

  • Reaction: Allow to warm to room temperature. Stir for 1–4 hours.

  • Workup (The TBAF Challenge):

    • TBAF residues can be difficult to remove and may streak on silica columns.

    • Standard: Dilute with

      
      , wash with saturated 
      
      
      
      (aq), then water/brine.
    • Scavenger: If TBAF persists, wash organic layer with 10% aqueous

      
      .
      
  • Purification: Silica gel chromatography is almost always required to remove tetrabutylammonium salts.

Data Summary & Troubleshooting

ParameterMethod A (

/MeOH)
Method B (TBAF/THF)
pH Condition Basic (pH ~10-11)Weakly Basic / Neutral (if buffered)
Solvent Protic (MeOH)Aprotic (THF, DCM)
Reaction Time 0.5 – 2 Hours1 – 4 Hours
Atom Economy High (Byproduct: MeO-TMS)Low (Byproduct: TBA salts)
Primary Risk Base-hydrolysis of estersDifficulty removing TBA salts
Common Issues
  • Dimerization (Glaser Coupling): If the terminal alkyne product dimerizes (forming a diyne), it indicates the presence of Oxygen and trace Copper.

    • Fix: Degas all solvents with Nitrogen/Argon sparging before use. Add EDTA to chelate trace metals if necessary.

  • Incomplete Reaction:

    • Fix: For Method A, ensure MeOH is dry (water slows the methoxide attack). For Method B, add more TBAF (up to 2.0 equiv).

  • Pyrazole N-H Deprotonation:

    • Observation: Product stays in the aqueous layer during workup.

    • Fix: The pyrazole NH (

      
       ~14) can be deprotonated by strong base. Acidify the aqueous workup layer carefully to pH 6-7 to force the neutral pyrazole back into the organic layer.
      

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation and the competing side-reaction (Glaser Coupling) that must be mitigated.

ReactionPathway cluster_conditions Reaction Conditions SM Starting Material Py-C≡C-TMS Inter Intermediate Silicate Complex SM->Inter + Base/Nu- Prod Target Product Py-C≡CH Inter->Prod - TMS-Nu Side Side Product Py-C≡C-C≡C-Py Prod->Side + O2, Cu (Trace) (Glaser Coupling) Cond1 Method A: K2CO3, MeOH Cond2 Method B: TBAF, THF

Figure 2: Reaction pathway showing the conversion of TMS-alkyne to terminal alkyne and the potential oxidative dimerization side reaction.

References

  • Soscia, M. (2001).[1] Deprotection of trimethylsilyl group of an alkyne.[1][2][3] ChemSpider Synthetic Pages, 100.[1] Link

  • Larson, G. L. (2018).[2] Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50, A-AD.[2] Link

  • Hu, Z., et al. (2020).[4] Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119.[4] Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[4] John Wiley & Sons.[4] (Standard Reference Text).

Sources

Application Note: High-Efficiency Click Chemistry with 1-Methyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-4-ethynyl-1H-pyrazole (CAS: 39806-90-1 / Analogous structures) represents a "privileged" click-ready pharmacophore. Unlike generic aliphatic alkynes, this molecule introduces a bioactive pyrazole core—a structural motif found in blockbuster kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib)—directly into target molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the specific protocols required to overcome the unique challenges posed by heteroaromatic alkynes, specifically the potential for catalyst sequestration by the pyrazole nitrogens. We present a self-validating workflow for generating triazole-linked pyrazole libraries and bioconjugates with >95% conversion efficiency.

Technical Profile & Handling

PropertySpecificationPractical Insight
Molecular Structure 1-Methyl-4-ethynyl-1H-pyrazoleRigid, planar heteroaromatic system.
Reactive Handle Terminal Alkyne (

)
High reactivity in CuAAC; susceptible to Glaser coupling (homodimerization) if

is present.
Electronic Nature Electron-rich HeterocycleThe pyrazole ring can act as a ligand for Cu(I), potentially poisoning the catalyst if not properly buffered with competing ligands (e.g., THPTA).
Solubility DMSO, DMF, MeOH, DCMHigh organic solubility; moderate aqueous solubility requires co-solvents (DMSO/tBuOH).
Storage

, Inert Atmosphere
Protect from light and oxygen to prevent polymerization or oxidative degradation.

Core Applications

A. Fragment-Based Drug Discovery (FBDD)

The primary application of 1-Methyl-4-ethynyl-1H-pyrazole is the rapid generation of triazole-linked bis-heterocyclic libraries . By "clicking" this fragment with a library of diverse azides (aryl, heteroaryl, alkyl), researchers can rapidly scan chemical space for:

  • Kinase Inhibition: The pyrazole-triazole motif mimics the ATP-binding hinge region interactions.

  • PDE4 Inhibition: 4-substituted pyrazoles are known pharmacophores for phosphodiesterase inhibition.[1][2]

  • Tubulin Polymerization Inhibition: Triazole-linked pyrazoles have demonstrated nanomolar potency against cancer cell lines (e.g., HepG2, HeLa).[3]

B. Bioconjugation & PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the pyrazole moiety serves as a rigidifying element within the linker region. The click reaction provides a chemically stable 1,4-disubstituted 1,2,3-triazole linkage that resists metabolic cleavage, unlike ester or amide bonds.

Scientific Mechanism: The "Ligand-Buffered" CuAAC Cycle

The standard CuAAC mechanism involves the formation of a copper-acetylide intermediate. However, with 1-Methyl-4-ethynyl-1H-pyrazole, the


 nitrogen of the pyrazole ring can competitively bind Cu(I), forming an unreactive chelate.

Critical Mechanism Insight: To prevent this "autoinhibition," this protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) . THPTA acts as a sacrificial ligand that binds Cu(I) more strongly than the pyrazole nitrogen but weakly enough to allow the alkyne to enter the catalytic cycle.

CuAAC_Mechanism Substrate 1-Methyl-4-ethynyl-1H-pyrazole Intermediate Cu-Acetylide (Pyrazole-Cu-THPTA) Substrate->Intermediate Cu_Source Cu(II)SO4 + Ascorbate Active_Cat [Cu(I)-THPTA] Complex Cu_Source->Active_Cat Reduction Ligand THPTA Ligand (Protects Cu) Ligand->Active_Cat Stabilization Active_Cat->Intermediate + Pyrazole Alkyne Product 1,4-Triazole-Pyrazole Conjugate Intermediate->Product + Azide Cyclization Azide R-Azide Azide->Product Product->Active_Cat Regenerates Catalyst

Caption: The Ligand-Buffered CuAAC cycle. THPTA prevents pyrazole-mediated catalyst poisoning, ensuring the Cu(I) remains active for the acetylide formation.

Detailed Experimental Protocol

Protocol A: High-Throughput Library Synthesis (96-well Plate Format)

Objective: Synthesis of a library of 1-(substituted)-4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazoles.

Reagents:

  • Alkyne Stock: 1-Methyl-4-ethynyl-1H-pyrazole (100 mM in DMSO).

  • Azide Library: Diverse azides (100 mM in DMSO).

  • Catalyst Master Mix:

    • 
       (20 mM in water).
      
    • THPTA Ligand (50 mM in water).

    • Sodium Ascorbate (100 mM in water) – Prepare fresh.

Step-by-Step Workflow:

  • Ligand Complexation (Critical Step):

    • Premix

      
       and THPTA in a 1:2 molar ratio.[4]
      
    • Mix:

      
      
      
      
      
      (20 mM) +
      
      
      THPTA (50 mM) +
      
      
      
      
      .
    • Result: A clear blue solution. Incubate for 5 mins to ensure complex formation.

  • Reaction Assembly:

    • In each well of a 96-well polypropylene plate, add:

      • 
         Alkyne Stock (1.0 equiv).
        
      • 
         Azide Stock (1.0 equiv).
        
      • 
         Solvent (tBuOH:Water 1:1 or DMSO for hydrophobic azides).
        
      • 
         Catalyst Complex (from Step 1).[4]
        
  • Initiation:

    • Add

      
       Sodium Ascorbate (100 mM) to each well.
      
    • Final Concentration: ~10 mM substrate, 2 mol% Cu, 10 mol% Ascorbate.

  • Incubation:

    • Seal plate with foil (light protection).

    • Shake at 500 rpm at Room Temperature (RT) for 2–4 hours.

    • Note: If precipitate forms, this is often the pure triazole product.

  • Work-up:

    • Dilute with

      
       water.
      
    • Extract with Ethyl Acetate (

      
      ) or filter directly if solid.
      
Protocol B: Bioconjugation (Protein Labeling)

Objective: Attaching the pyrazole pharmacophore to a protein surface cysteine (via an azide-linker).

  • Protein Prep: Functionalize protein with an azide-NHS ester or azide-maleimide to generate Protein-Azide (

    
     in PBS).
    
  • Reagent Mix:

    • Add Protein-Azide to reaction tube.

    • Add 1-Methyl-4-ethynyl-1H-pyrazole (

      
      , 5 equiv).
      
    • Add THPTA:CuSO4 complex (

      
       Cu, 
      
      
      
      THPTA).
  • Initiation: Add Sodium Ascorbate (

    
     final).
    
  • Purification: Desalt via PD-10 column or dialysis to remove excess pyrazole and copper.

Self-Validating Quality Control (QC)

To ensure scientific integrity, every experiment should include these controls:

Control TypeComponentsExpected OutcomeFailure Diagnosis
Negative Control 1 Alkyne + Azide (No Cu)No ReactionIf product forms, check for thermal background (unlikely at RT).
Negative Control 2 Alkyne + Cu + Ascorbate (No Azide)Unreacted AlkyneIf alkyne disappears, Glaser Coupling (dimerization) occurred. Degas solvents.
LC-MS Validation Reaction MixMass Shift (+ Azide Mass)Peak Purity: Check for "double addition" or copper adducts.

Troubleshooting the "Pyrazole Effect":

  • Symptom:[1][5][6][7] Reaction stalls at 50% conversion.

  • Cause: Nitrogen on the pyrazole ring is sequestering Copper.

  • Solution: Increase THPTA ligand concentration to 5 equivalents relative to Copper (standard is 2-3 eq). Do not simply add more Copper, as this degrades proteins/DNA.

References

  • Rostovtsev, V. V., et al. (2002).[8] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Gorja, D. R., et al. (2012). Design and synthesis of 4-alkynyl pyrazole derivatives as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & Medicinal Chemistry Letters. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Kumar, A., et al. (2023).[7][9] Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Bioorganic & Medicinal Chemistry. Link

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. Link

Sources

functionalization of pyrazole core via C-C bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Pyrazole Core via C-C Bond Formation

Executive Summary

The pyrazole core is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its functionalization presents a unique regioselectivity paradox: the ring contains three distinct carbon sites (C3, C4, C5) with opposing electronic demands.

This guide moves beyond standard textbook synthesis (ring construction) to focus on late-stage functionalization of the intact pyrazole core. We provide validated protocols for installing C-C bonds at the nucleophilic C4 position and the electrophilic/acidic C5 and C3 positions, utilizing transition-metal catalysis (Ru, Pd) to overcome classical reactivity limitations.

Strategic Analysis of Reactivity

To successfully functionalize pyrazole, one must map its electronic landscape. The choice of catalyst and reagents is dictated by the specific carbon atom targeted.

  • C4 Position (Nucleophilic): The most electron-rich center. It reacts readily with electrophiles (SEAr mechanism) or via Pd-catalyzed cross-coupling if pre-halogenated.

  • C5 Position (Acidic/Sterically Accessible): The most acidic proton (pKa ~19.8 in DMSO for N-phenyl pyrazole). It is the primary site for deprotonation-lithiation and Concerted Metalation-Deprotonation (CMD) pathways.

  • C3 Position (Distal/Steric): The most challenging site. Often requires blocking C4/C5 or utilizing specific directing groups (DG) to steer the catalyst away from the thermodynamically favored C5 site.

Visualizing the Reactivity Landscape

PyrazoleReactivity Core Pyrazole Core (N-Substituted) C4 C4 Position (Nucleophilic / SEAr) Core->C4 Electron Rich C5 C5 Position (Acidic / CMD Target) Core->C5 Most Acidic H C3 C3 Position (Sterically Hindered) Core->C3 Distal Site Method_C4 Strategy: Electrophilic Trapping or Pd-Catalyzed Suzuki C4->Method_C4 Method_C5 Strategy: Ru/Pd-Catalyzed C-H Activation (CMD) C5->Method_C5 Method_C3 Strategy: Directing Groups or C4/C5 Blocking C3->Method_C3

Figure 1: Reactivity map of the N-substituted pyrazole core, highlighting the divergent electronic properties of the C3, C4, and C5 positions.

Detailed Protocols

Protocol A: C5-Selective C-H Arylation (Ruthenium-Catalyzed)

Target: Direct installation of aryl groups at the C5 position without pre-halogenation. Mechanism: Carboxylate-assisted C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway. Scope: Works best with N-aryl or N-alkyl pyrazoles.

Materials:

  • Substrate: N-substituted pyrazole (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.5 equiv)[1]

  • Catalyst:

    
     (2.5 - 5.0 mol%)
    
  • Ligand/Additive: Mesitylenecarboxylic acid (

    
    ) (10-30 mol%) – Critical for the CMD step.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous) or NMP.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add the pyrazole substrate, aryl bromide,

    
    , 
    
    
    
    , and
    
    
    to a pressure tube.
  • Solvate: Add anhydrous Toluene (0.2 - 0.5 M concentration relative to substrate).

  • Degas: Sparge with Argon for 5 minutes. Seal the tube.

  • React: Heat to 120°C for 16–24 hours. Note: Vigorous stirring is essential as the base is insoluble.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: The choice of carboxylic acid is paramount. Pivalic acid (PivOH) is a common alternative, but


 often provides higher yields for sterically demanding substrates due to the "carboxylate-assisted" mechanism where the acid acts as a proton shuttle [1].
Protocol B: C4-Selective Cross-Coupling (Palladium-Catalyzed Suzuki)

Target: Robust installation of complex aryl/heteroaryl groups at C4. Prerequisite: Requires 4-bromo or 4-iodopyrazole (commercially available or easily prepared via NBS/NIS). Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).

Materials:

  • Substrate: 4-bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Workflow:

  • Charge: Combine halogenated pyrazole, boronic acid, base, and catalyst in a reaction vial.

  • Solvate: Add the Dioxane/Water mixture. Water is crucial for the transmetallation step.

  • Inert: Purge with Nitrogen/Argon for 2 minutes.

  • React: Heat to 80–100°C for 4–12 hours. Monitor by LCMS for consumption of the bromide.

  • Scavenge: If Pd residues are an issue (for pharma applications), treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

Why this works: The C4 position is electronically similar to a simple arene but enriched by the adjacent nitrogens. Suzuki coupling here is highly reliable and tolerates a vast range of functional groups (esters, nitriles, free amines) [2].

Protocol C: C3-Functionalization via "Blocking" Strategy

Target: Forcing reactivity to C3 by blocking C4 and C5. Concept: If C4 is blocked (e.g., by an ester) and C5 is blocked (e.g., by a methyl group), C-H activation can be directed to C3, or one can use N-oxide chemistry. Emerging Method: Pd/Phen-catalyzed C3-arylation.[2]

Materials:

  • Substrate: 1-methyl-1H-indazole or pyrazole (1.0 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: 1,10-Phenanthroline (5-10 mol%)

  • Oxidant/Base:

    
     (2.0 equiv) - Acts as both oxidant for Pd(0) to Pd(II) and base.
    
  • Solvent: DMSO/Acetic Acid.

Workflow:

  • Combine substrate,

    
    , Phenanthroline, and 
    
    
    
    .
  • Heat to 110°C in DMSO.

  • Note: This reaction often proceeds via a radical pathway or electrophilic palladation. The regioselectivity is highly sensitive to the N-substituent [3].

Troubleshooting & Optimization Guide

Table 1 summarizes common failure modes and their chemical rectifications.

SymptomProbable CauseCorrective Action
Low Conversion (Ru-CMD) Catalyst poisoning by free N-HEnsure N1 is protected/substituted (Methyl, SEM, THP). Free NH pyrazoles bind Ru tightly, killing the cycle.
Regio-scrambling (C5 vs C3) Steric crowding or tautomerismSwitch to a bulkier carboxylic acid cocatalyst (e.g., 1-Adamantanecarboxylic acid) to enforce steric selectivity.
Protodehalogenation (Suzuki) Hydride source in solventEnsure solvents are peroxide-free. Lower reaction temperature. Switch from Dioxane to Toluene.
Black Precipitate (Pd) "Pd-Black" formation (catalyst death)Add additional ligand (e.g.,

or S-Phos) to stabilize the active Pd species.

Decision Matrix for Method Selection

Use this logic flow to select the optimal protocol for your specific substrate.

SelectionMatrix Start Start: Target Molecule Q1 Is the Pyrazole Core Pre-Functionalized? Start->Q1 Yes_Halogen Yes (Halogenated) Q1->Yes_Halogen Br/I present No_H No (C-H bond only) Q1->No_H Only H present Sol_Suzuki Protocol B: Pd-Suzuki Coupling (High Reliability) Yes_Halogen->Sol_Suzuki Q2 Which Position? No_H->Q2 Path_C4 Target: C4 Q2->Path_C4 Path_C5 Target: C5 Q2->Path_C5 Sol_Direct Electrophilic Subst. (NBS/NIS then Suzuki) Path_C4->Sol_Direct Sol_Ru Protocol A: Ru-CMD Activation (High Atom Economy) Path_C5->Sol_Ru

Figure 2: Decision tree for selecting the appropriate functionalization strategy based on substrate availability and target regiochemistry.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. Link

  • Ye, M., et al. (2011). "Pd-Catalyzed C–H Functionalization of Pyrazoles." Journal of the American Chemical Society, 133(35), 13770–13773. Link

  • Giri, R., et al. (2014). "Pd-Catalyzed C–H Arylation of Pyrazoles." Chemical Science, 5, 293-297. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in Halopyrazole Cross-Coupling Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Sticky" Substrate Challenge

Coupling terminal alkynes with halopyrazoles is a deceptive reaction. While the Sonogashira protocol is robust for simple arenes, pyrazoles introduce two distinct failure modes: coordinative poisoning (due to the pyridine-like nitrogen) and acidity (the pyrrole-like NH).

When your reaction fails, it is rarely random. It is usually driving down one of three specific parasitic pathways:

  • Glaser Homocoupling: The alkyne consumes itself.

  • Catalyst Sequestration: The pyrazole shuts down the Palladium.

  • Hydrodehalogenation: The halide is scrubbed off without coupling.

This guide provides the mechanistic insight and protocols to navigate these pitfalls.

Diagnostic Center: Troubleshooting & FAQs
Issue 1: "I see full conversion of the alkyne, but the major product is the alkyne dimer."

Diagnosis: You are suffering from Glaser Homocoupling . Mechanism: In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative dimerization. This cycle is faster than the transmetallation step in the Sonogashira cycle, especially if the oxidative addition to the halopyrazole is slow (common with electron-rich pyrazoles).

Corrective Actions:

  • Degas Rigorously: Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for removing dissolved oxygen.

  • The "Slow-Drip" Technique: Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of copper-acetylide low, favoring the cross-coupling over the second-order homocoupling.

  • Switch to Cu-Free: If the problem persists, eliminate Copper entirely (See Protocol B).

Issue 2: "My reaction stalls immediately. Starting material is recovered unchanged."

Diagnosis: Catalyst Poisoning (Heteroatom Coordination). Mechanism: Pyrazoles are excellent ligands. The


 nitrogen (N2) binds to the unsaturated Pd(0) species, forming a stable "dead" complex (

) that cannot undergo oxidative addition. This is exacerbated if you use "naked" Pd sources like

or

.

Corrective Actions:

  • Protect the Nitrogen: Masking the NH with THP (Tetrahydropyranyl), SEM, or Boc adds steric bulk that prevents N-coordination to the metal center.

  • Ligand Overload: Use bulky, electron-rich phosphines (e.g., XPhos , AmPhos ) or N-Heterocyclic Carbenes (NHCs). These bind Pd tighter than the pyrazole can.

  • Heat is Energy: Pyrazole-Pd bonds are reversible. Increasing temperature to 80-100°C can dissociate the "poisoned" complex, though this risks dehalogenation.

Issue 3: "The halide is gone, but I isolated the reduced pyrazole (H instead of Halogen)."

Diagnosis: Hydrodehalogenation. Mechanism: This often occurs in the presence of alcohol solvents (MeOH, iPrOH) or if the reaction is overheated. A


-hydride elimination from a Pd-alkoxide intermediate (formed from the solvent) delivers a hydride to the Pd center, which reductively eliminates to form the dehalogenated arene.

Corrective Actions:

  • Solvent Switch: Move from alcohols/amines to aprotic polar solvents like DMF , DMAc , or THF .

  • Base Selection: Switch from secondary amines (Et2NH, which can act as hydride sources) to inorganic bases like

    
     or 
    
    
    
    .
Visualizing the Failure Modes

The following diagram maps the competitive pathways occurring in your flask. Use this to identify where your mass balance is going.

SonogashiraPathways Start Reagents: Halopyrazole + Alkyne + Pd/Cu OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd  Ideal   Poison Catalyst Poisoning (Pd-Pyrazole Complex) Start->Poison  N-Coordination   Glaser Glaser Homocoupling (Alkyne Dimer) Start->Glaser  O2 + Cu   TransMetal Transmetallation (Pd-Ar-Alkyne) OxAdd->TransMetal  + Cu-Acetylide   Dehal Hydrodehalogenation (Reduced Pyrazole) OxAdd->Dehal  H-Source/Heat   Product DESIRED PRODUCT (Cross-Coupled) TransMetal->Product  Red. Elim.   Poison->Start  Reversible (Heat)  

Figure 1: Mechanistic divergence in Pyrazole couplings. Green paths represent the desired cycle; red/yellow paths represent parasitic side reactions.

Validated Experimental Protocols

Do not rely on generic "textbook" conditions. Use these optimized protocols specifically designed for nitrogen heterocycles.

Protocol A: The "Bulky Ligand" Method (Robust)

Best for: Unprotected pyrazoles or difficult substrates prone to poisoning.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst

0.02 (2 mol%)AmPhos is bulky and prevents pyrazole coordination [1].
Co-Catalyst CuI0.05 (5 mol%)Essential for rate, but keep low to minimize Glaser.
Base

2.0Inorganic bases prevent amine-induced reduction.
Solvent 1,4-Dioxane/Water4:1 RatioThe water helps solubilize the inorganic base.
Temp 80°C-Required to overcome activation energy of electron-rich rings.

Step-by-Step:

  • Charge a reaction vial with Halopyrazole (1.0 eq),

    
     (2 mol%), CuI (5 mol%), and 
    
    
    
    (2.0 eq).
  • Seal and purge with Argon for 5 minutes.

  • Add degassed 1,4-Dioxane/Water via syringe.

  • Add Alkyne (1.2 eq) last.

  • Heat to 80°C for 4-12 hours.

Protocol B: The "Copper-Free" Method (Glaser-Free)

Best for: Expensive alkynes or when homocoupling is the major side product.

ComponentReagentEquiv.[1][2][3][4][5][6][7][9]Notes
Catalyst

+ XPhos
0.05 / 0.10XPhos accelerates the cycle enough to skip Copper [2].
Base Piperidine3.0Acts as both base and solvent/ligand.
Solvent THF or DMF-Anhydrous is critical here.
Temp 60-80°C--

Step-by-Step:

  • Pre-mix

    
     and XPhos in THF under Argon for 15 mins to generate the active 
    
    
    
    species (solution turns yellow/orange).
  • Add the Halopyrazole and Base.

  • Add the Alkyne.

  • Heat to temperature. Note: Reaction times will be longer than Cu-catalyzed methods (12-24h).

Decision Logic: Which Protocol?

Use this logic flow to select the correct experimental setup for your specific substrate.

DecisionTree Q1 Is your Alkyne precious/limited? Q2 Is the Pyrazole N-Protected? Q1->Q2 No Res1 Use Protocol B (Cu-Free) Q1->Res1 Yes Res2 Use Protocol A (Standard) Q2->Res2 Yes Q2->Res2 No (First try) Res3 Protect N first, then Protocol A Q2->Res3 No (and reaction failed previously)

Figure 2: Protocol Selection Guide based on substrate value and chemical properties.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelderblom, P., et al. (2016). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded DNA. Bioconjugate Chemistry, 27(4), 893–898. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[8][10][11] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1433-1436. Link

Sources

Technical Support Center: TMS Deprotection of Ethynylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: TMS-PYR-001 Subject: Troubleshooting yield loss, cyclization, and purification failures during desilylation.

Executive Summary & Diagnostic Logic

Welcome to the technical support center. You are likely here because a "standard" deprotection (using


 or TBAF) on an ethynylpyrazole core has failed.

The Core Problem: Ethynylpyrazoles are not simple alkynes. They possess a unique duality:

  • Acidity: The pyrazole N-H (pKa ~14) is acidic enough to be deprotonated by standard deprotection bases, creating a highly nucleophilic anion.

  • Electrophilicity: The adjacent alkyne is susceptible to intramolecular nucleophilic attack (5-endo-dig or 5-exo-dig cyclization), leading to fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines) rather than the desired terminal alkyne.

Use the decision matrix below to select the correct protocol before proceeding to the troubleshooting modules.

DesilylationLogic Start START: Substrate Analysis NH_Status Is the Pyrazole NH Free or Protected? Start->NH_Status Protected Protected (N-R) NH_Status->Protected N-Me, N-Bn, N-SEM Free Free (N-H) NH_Status->Free Unprotected BaseSens Contains Base-Sensitive Groups? (Aldehydes, Esters) Protected->BaseSens MethodB Method B: Buffered Fluoride (TBAF + AcOH) Free->MethodB Avoid strong base to prevent anion formation MethodA Method A: Standard Basic (K2CO3 / MeOH) BaseSens->MethodA No MethodC Method C: Silver-Mediated (AgF / DMSO) BaseSens->MethodC Yes (High Risk) MethodB->MethodC If F- fails

Figure 1: Diagnostic workflow for selecting the deprotection reagent based on pyrazole substitution and functional group compatibility.

Troubleshooting Modules (FAQs)
Issue 1: "My product disappeared and a new, more polar spot formed."

Diagnosis: Unwanted Cyclization (The "Hidden" Heterocycle). If your pyrazole N-H is free, base treatment (


 or unbuffered TBAF) generates a pyrazolate anion. This anion attacks the alkyne in a 5-endo-dig fashion, forming a fused bicycle (often a pyrazolo-pyridine derivative or dimer) instead of the terminal alkyne.
  • The Fix: You must buffer the reaction.

  • Protocol Adjustment: Switch to Method B . Add 1.1 equivalents of Acetic Acid (AcOH) before adding TBAF. This ensures the pH remains neutral/slightly acidic, suppressing the formation of the reactive pyrazolate anion while maintaining enough fluoride activity to cleave the Si-C bond.

Issue 2: "The reaction turned into a black tar."

Diagnosis: Oxidative Homocoupling (Glaser Coupling) or Polymerization. Terminal ethynylpyrazoles are electron-rich and prone to oxidative coupling in the presence of oxygen and trace metals (often found in lower-grade


).
  • The Fix: Rigorous exclusion of Oxygen.

  • Protocol Adjustment:

    • Degas all solvents (MeOH or THF) by sparging with Argon for 15 minutes prior to reagent addition.

    • Add a radical scavenger (e.g., BHT, 1 mol%) if the substrate is particularly unstable.

    • Run the reaction in the dark to prevent photo-initiated polymerization.

Issue 3: "I used TBAF, and now I have a messy oil that won't crystallize."

Diagnosis: TBAF Salt Contamination. Tetrabutylammonium salts are notorious for acting as phase-transfer catalysts that drag impurities into your organic layer. They are difficult to remove with standard aqueous washes.

  • The Fix: Solid-Phase Workup (The Calcium Method).

  • Protocol Adjustment: Do not use water extraction.

    • Dilute reaction mixture with Ether/DCM.[1]

    • Add Calcium Carbonate (

      
      )  and Dowex 50W-X8  (sulfonic acid resin).
      
    • Stir for 20 minutes. The resin captures the TBA+, and the Calcium scavenges the Fluoride.

    • Filter and evaporate.[2][3] This yields a significantly cleaner crude product.

Optimized Experimental Protocols
Method A: Standard Carbonate (Only for N-Protected Pyrazoles)

Best for: Stable, N-alkylated pyrazoles with no base-sensitive groups.

  • Dissolve: 1.0 mmol substrate in 5.0 mL MeOH (Reagent Grade).

  • Add: 0.2 mmol (20 mol%)

    
    . Note: Stoichiometric base is rarely needed and increases side reactions.
    
  • Monitor: Stir at 0°C (not RT) for 30 mins. TLC usually shows conversion within 1 hour.

  • Quench: Add 0.5 mL Saturated

    
     solution immediately upon completion.
    
  • Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over

    
    .
    
Method B: Buffered TBAF (For Free N-H Pyrazoles)

Best for: Sensitive substrates where maintaining N-H protonation is critical.

  • Dissolve: 1.0 mmol substrate in 5.0 mL dry THF.

  • Buffer: Add 1.2 mmol Acetic Acid . Stir for 5 minutes.

  • Deprotect: Add 1.1 mmol TBAF (1.0 M in THF) dropwise at 0°C.

  • Workup (The "Calcium" Method):

    • Dilute with 20 mL

      
      .
      
    • Add 2.0 g

      
       powder and 2.0 g Dowex 50W-X8 resin.
      
    • Stir vigorously for 30 minutes.

    • Filter through a celite pad and concentrate.

Method C: Silver Fluoride (The "Rescue" Method)

Best for: Substrates containing aldehydes or those failing Methods A/B.

  • Dissolve: 1.0 mmol substrate in CH3CN or DMSO.

  • Add: 1.2 mmol AgF (Silver Fluoride). Protect from light.

  • Stir: Room temperature for 2-4 hours.

  • Workup: The silver forms a transient acetylide. Pour mixture into dilute HCl (1M) and stir for 10 mins to liberate the terminal alkyne and precipitate AgCl. Filter off the solid AgCl and extract the filtrate.

Comparative Data: Reagent Performance
Parameter

/ MeOH
TBAF (Unbuffered)TBAF + AcOHAgF (Silver Fluoride)
pH Environment Basic (pH > 10)Basic (pH ~9-10)Neutral/Acidic (pH ~5-6)Neutral
N-H Pyrazole Yield < 30% (Cyclization risk)40-60% (Messy)85-95% 80-90%
Aldehyde Tolerance Poor (Aldol side rxn)ModerateGoodExcellent
Purification Ease HighLow (TBA salts)ModerateHigh
Cost LowMediumMediumHigh
Mechanistic Insight: The Cyclization Trap

The following diagram illustrates why Method A fails for free N-H pyrazoles. The base deprotonates the nitrogen, creating a nucleophile that attacks the alkyne (5-endo-dig), locking the molecule into a bicyclic impurity.

CyclizationMechanism Start Ethynylpyrazole (TMS) (Free N-H) Intermediate Pyrazolate Anion (Highly Nucleophilic) Start->Intermediate Deprotonation Base Base (K2CO3/TBAF) PathA Path A: Desilylation (Desired) Intermediate->PathA Buffered Conditions PathB Path B: 5-endo-dig Attack (Cyclization) Intermediate->PathB Basic Conditions Product Terminal Alkyne PathA->Product Impurity Pyrazolo[1,5-a]pyridine (Fused Bicycle) PathB->Impurity

Figure 2: Mechanistic pathway showing the competition between desired desilylation and unwanted intramolecular cyclization.

References
  • Caddick, S., et al. (1999).[2] "A generic approach for the deprotection of trimethylsilylalkynes." Tetrahedron, 55(9), 2737-2754.

    • Grounding: Establishes the baseline protocols and limitations regarding base-sensitive substr
  • Kim, S. K., et al. (2011). "Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives." Journal of the Mexican Chemical Society, 55(3).[4]

    • Grounding: Validates the use of Silver Fluoride (AgF) for aldehyde-containing alkynes where basic methods cause decomposition.
  • Nagy, E., & Lepore, S. D. (2017).[5] "Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride." Organic Letters, 19(14), 3695–3698.

    • Grounding: details the reactivity of TBAF with alkynes and the risks of cyclization/anion form
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Grounding: The authoritative text on silyl ether/alkyne stability profiles (TMS vs TES vs TIPS).
  • Sun, X., et al. (2008). "An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." Organic Process Research & Development.

    • Grounding: Source for the /Dowex resin workup method to avoid aqueous extraction of TBAF salts.

Sources

Technical Support Center: Pyrazole Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Pyrazole Substrates Ticket ID: PYR-XC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyrazole Problem"

User Query: "My Suzuki coupling with a pyrazole substrate stalls at ~20% conversion. I added more catalyst, but it didn't help. The reaction mixture remains clear (no Pd black). What is happening?"

Diagnosis: You are experiencing Heteroatom Catalyst Sequestration . Pyrazoles are "Janus" molecules in cross-coupling. While the C-X bond (halide) is the intended reactive site, the pyridine-like nitrogen (


) is a potent Lewis base. It outcompetes your phosphine ligands, coordinating to the Palladium (Pd) center to form a thermodynamically stable, catalytically inactive "resting state."

This guide provides a root-cause analysis and three validated protocols to bypass this poisoning mechanism.

Diagnostic & Mechanism

How to Confirm Catalyst Poisoning

Before changing your entire system, confirm the diagnosis using this checklist:

ObservationInterpretationAction
Solution Appearance Remains clear/yellow; no precipitation of Pd black.High Probability of Poisoning. The Pd is trapped in soluble bis-pyrazole complexes.
Precipitation Rapid formation of black powder (Pd black).Ligand Instability. The ligand is dissociating. Switch to a more robust ligand (e.g., XPhos).
Kinetics Fast initial burst, then abrupt stall.Product Inhibition. The product (biaryl pyrazole) is a better ligand than the starting material.
The Mechanism of Failure

The diagram below illustrates how the pyrazole hijacks the catalytic cycle. The critical failure point occurs when the


-nitrogen displaces the phosphine ligand (

), ejecting the active catalyst from the cycle.

PyrazolePoisoning ActivePd Active Catalyst [Pd(0)L] OxAdd Oxidative Addition [Ar-Pd(II)-X] ActivePd->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Trap OFF-CYCLE TRAP [Pd(II)(Pyrazole)2] (Catalytically Dead) OxAdd->Trap + Pyrazole (N-coordination) - Ligand (L) Prod Product Release TransMet->Prod Prod->ActivePd Trap->OxAdd High Temp / Bulky Ligand

Figure 1: The "Off-Cycle" Trap. The red pathway indicates the formation of stable Pd-pyrazole complexes that sequester the metal, preventing transmetallation.

Protocol A: The "Bulky Ligand" Strategy (Buchwald-Hartwig / Suzuki)

Theory: To prevent the pyrazole nitrogen from binding to Pd, you must use a ligand that is sterically bulky enough to physically block the approach of the nitrogen atom but flexible enough to allow the oxidative addition of the halide.

Recommended Ligands:

  • XPhos / SPhos: Good starting points for sterically demanding couplings.

  • t-BuBrettPhos: The "Gold Standard" for amination of unprotected azoles.

  • CatCXium A: Excellent for difficult heterocyclic Suzuki couplings.

Validated Protocol (Suzuki-Miyaura)

Use this for unprotected pyrazoles coupling with aryl boronic acids.

  • Catalyst Precursor: Use XPhos Pd G3 or G4 (precatalyst).

    • Why? Generation 3/4 precatalysts activate essentially instantaneously, ensuring a high concentration of active [Pd(0)L] before the pyrazole can sequester the Pd(II) precursor.

  • Base: K3PO4 (3.0 equiv) .

    • Why? Mild enough to prevent decomposition but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1) .

    • Why? Water is critical for the solubility of the inorganic base and facilitates the transmetallation step.

  • Temperature: 80–100 °C .

    • Why? Higher temperatures favor the entropy-driven dissociation of the "poisoned" Pd-N complex, pushing the metal back into the active cycle (see dotted line in Figure 1).

Protocol B: The PEPPSI System (The Robust Alternative)

Theory: If phosphine ligands fail, switch to N-Heterocyclic Carbenes (NHCs) . The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is exceptionally stable.[1] The NHC ligand binds Pd so tightly that the pyrazole cannot displace it.

Selection Guide:

CatalystApplication
Pd-PEPPSI-IPr General purpose. Good for standard aryl-pyrazole couplings.
Pd-PEPPSI-IPent High Difficulty. The bulky pentyl groups create a "steric umbrella" that makes N-coordination virtually impossible. Use for tetra-ortho-substituted systems.
Experimental Workflow (PEPPSI-IPent)
  • Charge Reaction Vessel:

    • Aryl Halide (1.0 equiv)

    • Pyrazole Boronic Ester (1.2 equiv)

    • Pd-PEPPSI-IPent (1–2 mol%)

    • KOtBu or K2CO3 (2.0 equiv)

  • Solvent: Toluene or Dioxane (anhydrous is preferred for PEPPSI).

  • Activation: Heat to 60 °C .

    • Note: The 3-chloropyridine "throw-away" ligand on the PEPPSI catalyst dissociates upon heating, releasing the active Pd-NHC species.

  • Monitoring: If the reaction stalls, add a second charge of base, not catalyst.

Protocol C: Protecting Group Strategy (The "Safe" Route)

If catalytic solutions fail, you must mask the interfering nitrogen.

Decision Matrix for Protecting Groups:

ProtectingGroups Start Select Protecting Group (PG) AcidSens Is product Acid Sensitive? Start->AcidSens BaseSens Is product Base Sensitive? AcidSens->BaseSens Yes THP Use THP (Tetrahydropyranyl) Cleavage: Mild Acid (HCl/MeOH) AcidSens->THP No SEM Use SEM (Trimethylsilylethoxymethyl) Cleavage: Fluoride (TBAF) or Acid BaseSens->SEM No Boc Use Boc (tert-Butyloxycarbonyl) Warning: Labile under basic coupling conditions BaseSens->Boc Yes (Risk High)

Figure 2: Protecting Group Decision Tree. THP is generally preferred for pyrazoles due to ease of installation and removal.

Critical Note on SEM: While SEM is robust, it can sometimes direct C-H activation to the adjacent position, leading to side products. THP is sterically bulkier and less directing.

FAQ: Troubleshooting Specific Failures

Q: I am using Pd(PPh3)4 and getting 0% yield. Why? A: Triphenylphosphine (PPh3) is a monodentate, relatively small ligand. It binds weakly to Pd. The pyrazole nitrogen easily displaces PPh3, killing the catalyst immediately. Stop using Pd(PPh3)4 for nitrogen heterocycles.

Q: Can I use Copper (Cu) additives? A: Yes. Adding CuI (10 mol%) can sometimes "scavenge" the pyrazole. The copper binds to the nitrogen more strongly than the palladium does, effectively "protecting" the nitrogen in situ. However, this can complicate purification.

Q: My reaction works on 50mg but fails on 5g. Why? A: This is likely a mass transfer or concentration issue. At high concentrations (scale-up), the probability of bimolecular catalyst dimerization (formation of inactive Pd-Pd species bridged by pyrazoles) increases.

  • Fix: Dilute the reaction (0.1 M) or slow-add the pyrazole substrate to keep its instantaneous concentration low.

References

  • Mechanistic Insight (The "Pfizer" Paper): Singer, R. A., et al. "Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2007. [Link]

  • Ligand Selection (Buchwald): Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007. [Link]

  • The PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1][2] Chemistry – A European Journal, 2008. [Link]

  • Amination of Pyrazoles: Alsabeh, P. G., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2013. [Link]

Sources

Technical Support Center: Purification of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-TMS-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (via Sonogashira coupling) presents a unique purification paradox. While the reaction itself is robust, the product sits at an intersection of three distinct stability/purity challenges:

  • The "Glaser" Ghost: The homocoupling of trimethylsilylacetylene (TMSA) creates a di-yne impurity with similar lipophilicity to your product.

  • Metal Coordination: The pyrazole nitrogen is a potent ligand for Palladium (Pd) and Copper (Cu), leading to "colored" products that degrade over time.

  • Silyl Lability: The C(sp)-Si bond is susceptible to cleavage under basic conditions (e.g., nucleophilic attack by methoxide), leading to yield loss via protodesilylation.

This guide provides a self-validating purification workflow designed to isolate the target molecule in >98% purity.

Module 1: The Impurity Landscape

Before starting purification, you must identify what you are fighting. Use this profile to interpret your TLC/LC-MS data.

Impurity TypeChemical IdentityRelative Polarity (TLC)OriginDiagnostic Sign
The "Ghost" 1,4-Bis(trimethylsilyl)buta-1,3-diyne (Glaser Product)High (Rf > Product)Oxidative homocoupling of TMSA (excess Cu/O2).Non-UV active (mostly), but stains strongly with KMnO4. Elutes before product.
Starting Material 4-Iodo-1-methyl-1H-pyrazoleLow (Rf < Product)Incomplete conversion.Distinct UV spectra (lacks the alkyne conjugation).
Desilylated Product 1-Methyl-4-ethynyl-1H-pyrazoleMedium (Rf ≈ Product)Base-catalyzed cleavage (e.g., K2CO3/MeOH).Loss of TMS signal (~0.2 ppm) in 1H NMR. Terminal alkyne proton appears (~3.0 ppm).
Metal Complex Pd/Cu-Pyrazole adductsVariable (Streaking)Inefficient workup/scavenging.Product is brown/green/grey instead of white/pale yellow.

Module 2: Purification Logic Flow

Do not default immediately to column chromatography. The decision tree below ensures you remove the bulk of catalysts and salts before they ruin your silica column.

PurificationWorkflow cluster_legend Key Decision Points Start Crude Reaction Mixture (Sonogashira) Filtration Step 1: Filtration (Remove Et3N·HI salts) Start->Filtration Precipitate present Concentration Step 2: Solvent Swap (Remove volatile amines) Filtration->Concentration Scavenging Step 3: Metal Scavenging (Cu/Pd Removal) Concentration->Scavenging Dissolve in EtOAc TLC_Check TLC Analysis (Hex/EtOAc 4:1) Scavenging->TLC_Check Flash Flash Chromatography (Gradient Elution) TLC_Check->Flash Complex mixture (Glaser dimer present) Recryst Recrystallization (Heptane/EtOAc) TLC_Check->Recryst High purity (>90%) Solid product

Figure 1: Purification Decision Tree. Prioritize metal scavenging before chromatography to prevent "streaking" on silica.

Module 3: Troubleshooting & FAQs

Issue 1: The "Glaser" Ghost (Separation of Diyne)

User Report: "I see a spot moving just ahead of my product on TLC. It's hard to separate."

Root Cause: You used excess trimethylsilylacetylene (TMSA). In the presence of CuI and trace oxygen, TMSA homocouples to form the diyne. This molecule is greasy (lipophilic) and tracks closely with your TMS-protected product.

The Fix:

  • Optimization: In future runs, degas solvents thoroughly (sparge with Argon for 15 mins) to suppress the oxidative homocoupling.

  • Chromatography Strategy: Use a shallow gradient .

    • Start: 100% Hexanes (2 CV - Column Volumes). The Glaser product often elutes here.

    • Ramp: 0% to 10% EtOAc over 10 CV.

    • Why? The pyrazole nitrogen makes your product "stickier" to silica than the bis-TMS-diyne. A slow ramp widens the gap.

Issue 2: Metal Contamination (The "Brown Product" Syndrome)

User Report: "My product is a dark brown oil/solid. NMR is clean, but the color is wrong."

Root Cause: Pyrazoles are excellent ligands. Your product is coordinating residual Palladium and Copper. This is not just cosmetic; residual Cu can catalyze decomposition, and Pd is toxic.

The Fix: Standard brine washes are insufficient.

  • Protocol A (The Chemical Wash): Wash the organic layer with 5% aqueous Ammonium Hydroxide (NH4OH) or a saturated NH4Cl/NH3 buffer. The ammonia competes for the Copper, turning the aqueous layer deep blue (Cu-amine complex). Repeat until the aqueous layer is colorless.

  • Protocol B (The Scavenger - Recommended): Add a silica-supported metal scavenger (e.g., SiliaMetS® Thiol or DMT) to your crude organic solution. Stir for 4 hours, then filter. This is superior to washing for removing Palladium.

Issue 3: Vanishing TMS Group

User Report: "My yield is low, and I see a terminal alkyne proton in the NMR."

Root Cause: Unintentional Protodesilylation. The C-Si bond is cleaved by base, especially in protic solvents (MeOH, EtOH).

  • Did you use K2CO3 in Methanol for the workup?

  • Did you leave the reaction in Et3N for days?

The Fix:

  • Avoid Methanol: Do not use MeOH for transferring the crude material or for column loading. Use DCM or EtOAc.

  • Buffer the Silica: If your silica gel is acidic (common), it can sometimes degrade the product. Pre-wash the column with 1% Et3N in Hexanes to neutralize it, then run your gradient.

Module 4: The "Golden Standard" Protocol

Objective: Isolation of this compound. Scale: 1.0 gram (approx. 4.8 mmol of 4-iodo-1-methyl-1H-pyrazole).

Reaction Quench & Workup
  • Dilute the reaction mixture (typically THF/Et3N) with Ethyl Acetate (50 mL) .

  • Filtration: Pass the mixture through a pad of Celite to remove the bulk of the Pd catalyst and ammonium salts. Rinse the pad with EtOAc.

  • The "Copper Strip": Transfer filtrate to a separatory funnel. Wash with 1:1 Saturated NH4Cl / NH4OH (20 mL x 2) .

    • Observation: The aqueous layer should turn bright blue.

  • Wash with Brine (20 mL), dry over Na2SO4, and concentrate under reduced pressure.

    • Critical: Do not use a water bath >40°C.

Scavenging (Optional but Recommended)
  • Redissolve the dark residue in minimal DCM (10 mL).

  • Add SiliaMetS® Thiol (0.5 equiv w.r.t Pd loading). Stir at RT for 2 hours.

  • Filter and concentrate.

Flash Chromatography
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate.

  • Loading: Dissolve crude in minimal DCM (liquid loading) or adsorb onto Celite (dry loading).

  • Gradient:

    • 0-5 min: 100% Hexanes (Elutes Glaser Dimer).

    • 5-20 min: 0% -> 20% EtOAc (Product elutes).

    • 20-30 min: 20% -> 50% EtOAc (Elutes unreacted Iodo-pyrazole if present).

  • Detection: UV at 254 nm. (TMS-alkyne pyrazoles are UV active).

Final Polish
  • Concentrate product fractions.

  • If the product is a solid, recrystallize from Heptane (heat to dissolve, cool to -20°C) to obtain white crystals.

  • Dry under high vacuum for 4 hours to remove trace solvent.

References

  • Sonogashira Coupling Mechanism & Impurities

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.

  • Glaser Coupling (Side Reaction)

    • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.

  • Purification of Pyrazole Derivatives

    • Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.154 (2002). (General protocols for pyrazole handling).

  • Metal Scavenging Protocols

    • SiliCycle Application Notes.[1][2] "Metal Scavenging in Pharmaceutical Industry."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and reagents (Pd, CuI) before handling.

Sources

Technical Support Center: Air-Sensitive Reagents in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Operator: Senior Application Scientist Status: Online Facility: Advanced Heterocyclic Chemistry Division

Introduction: The Inert Interface

Welcome to the technical support hub for pyrazole synthesis. While the classical Knorr synthesis is often robust in air, modern drug discovery demands functionalized pyrazoles synthesized via C-H activation , cross-coupling (Buchwald-Hartwig) , or regioselective cyclization using sensitive organometallics. These pathways introduce a critical variable: Atmospheric Interference.

This guide addresses the specific failure modes where air/moisture sensitivity compromises the catalytic cycle or reagent integrity.

Module 1: Reagent Integrity & Handling (The "Pre-Game")

Before you start your reaction, you must ensure your reagents haven't already failed in the bottle.

Reagent Stability Matrix
Reagent ClassSpecific CompoundAir/Moisture RiskVisual Indicator of FailureStorage Protocol
Hydrazines Anhydrous HydrazineHigh (Explosive/Hygroscopic) Cloudiness (H₂O absorption) or Yellowing (Oxidation)N₂ padded, Sure/Seal™ bottle. Do not store long term.
Aryl Hydrazines (e.g., Phenylhydrazine)Moderate (Oxidation)Dark red/brown oil formationDark, cold (-20°C), under Argon.
Catalysts Pd(PPh₃)₄, Pd(dba)₂High (O₂ Sensitivity) Color change: Yellow

Black/Green (Pd oxidation)
Glovebox or Schlenk storage.
Ligands Phosphines (e.g., XPhos, BrettPhos)Moderate to HighWhite solid

Waxy/Sticky (Oxidation to phosphine oxide)
Glovebox preferred.
Bases LiHMDS, NaHHigh (Moisture) NaH: Clumping/White crust. LiHMDS: Precipitate.Desiccator or Glovebox.[1]
FAQ: Hydrazine Handling

Q: My anhydrous hydrazine has developed a slight opacity. Can I still use it for a moisture-sensitive cyclization? A: No. Anhydrous hydrazine is extremely hygroscopic. Opacity indicates water absorption or carbonate formation (reaction with atmospheric CO₂). In moisture-sensitive cyclizations (e.g., involving Lewis Acid catalysts), this water will quench the catalyst or shift the equilibrium against cyclization.

  • Action: Distill fresh anhydrous hydrazine under N₂ (extreme caution required) or switch to a fresh bottle.

Q: How do I transfer pyrophoric or air-sensitive liquids without a glovebox? A: Use the Positive Pressure Cannula or Syringe Technique .

  • Protocol: Never tip the bottle. Use a long (1-2 ft) needle.[2] Pressurize the reagent bottle with N₂ (3-5 psi). Insert the sampling needle.[3] The pressure will push the liquid into the syringe without you pulling the plunger, preventing micro-bubbles of air from entering through the plunger seal.

Module 2: Reaction Execution (The "Game")

Workflow: Inert Atmosphere N-Arylation of Pyrazoles

Modern synthesis often involves coupling a pre-formed pyrazole to an aryl halide using Pd-catalysis.[4] This is the most common point of failure due to oxygen poisoning.

Standard Operating Procedure (SOP-042):

  • Glassware Prep: Flame-dry Schlenk flask under vacuum (0.1 mmHg). Refill with Argon (3x cycles).

  • Solids Addition: Add Pd catalyst, Ligand, and Base (e.g.,

    
    ) in a glovebox or under strong Argon counterflow.
    
  • Solvent Degassing: Do NOT use simple sonication. Use Sparging (bubbling Argon for 15 mins) or Freeze-Pump-Thaw (3 cycles) for high-sensitivity ligands.

  • Addition: Add solvent and liquid reagents via syringe through a suba-seal.

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase Start Start: Reaction Setup Dry Flame Dry Glassware (Vac/Ar Cycles) Start->Dry Degas Degas Solvent (Freeze-Pump-Thaw) Start->Degas Weigh Weigh Solids (Glovebox/Counterflow) Start->Weigh Mix Combine under Argon Dry->Mix Degas->Mix Weigh->Mix Heat Heat to Temp (Oil Bath) Mix->Heat Monitor Monitor Color/TLC Heat->Monitor End Quench & Isolate Monitor->End

Figure 1: Critical path for setting up an air-sensitive Palladium-catalyzed cross-coupling reaction.

Module 3: Troubleshooting (The "Help Desk")

Scenario A: The "Black Crash" (Catalyst Decomposition)

Symptom: The reaction mixture turns from orange/red (active Pd-ligand complex) to black precipitate within minutes of heating. Yield is <10%. Diagnosis: Pd-Black Formation. The ligand has dissociated, or Oxygen has oxidized the phosphine ligand, causing the Pd(0) to aggregate into inactive metal clusters. Troubleshooting Steps:

  • Check Gas Source: Is your Argon/Nitrogen tank low? (Low pressure = back diffusion of air).

  • Ligand Load: Increase Ligand:Pd ratio from 1:1 to 2:1. Excess ligand stabilizes the active species.

  • Degassing: Re-evaluate your degassing method. Sparging is often insufficient for sensitive bulky phosphines (e.g.,

    
    ). Switch to Freeze-Pump-Thaw.
    
Scenario B: Regioselectivity Drift

Symptom: You are targeting the 1,3-isomer but getting a 50:50 mix of 1,3- and 1,5-isomers. Technical Insight: While often steric, this can be a Temperature/Solvent Control issue. In air-sensitive synthesis, we often seal vessels. If the internal temperature spikes (exotherm) because the vessel is sealed, you may shift from Kinetic Control (low temp, favored isomer) to Thermodynamic Control (high temp, mixed isomers). Corrective Action:

  • Use a reflux condenser with an inert gas balloon (allows pressure release) rather than a sealed pressure tube.

  • Consider fluorinated alcohols (TFE, HFIP) as solvents; they have been shown to drastically improve regioselectivity via hydrogen bonding networks [6].

Scenario C: Hydrazine "Stalling"

Symptom: Reaction with aryl hydrazine stops at the hydrazone intermediate and does not cyclize to the pyrazole. Diagnosis: Oxidation of the Hydrazine. Aryl hydrazines oxidize to diazenes or tars in air. The intermediate hydrazone might also be hydrolyzing back to the ketone if moisture is present. Corrective Action:

  • Add a Lewis Acid (e.g.,

    
    ) or Brønsted acid to catalyze the dehydration/cyclization step.
    
  • Ensure the system is strictly anhydrous (molecular sieves in the reaction flask).

Troubleshooting Logic Tree

Troubleshooting Problem Reaction Failed Type Identify Failure Mode Problem->Type Black Precipitate (Pd Black) Type->Black Catalyst Death NoRxn No Conversion Type->NoRxn Stalled WrongIso Wrong Regioisomer Type->WrongIso Selectivity Sol1 O2 Leak Check Increase Ligand Ratio Black->Sol1 Sol2 Check Reagent Quality Add Acid Catalyst NoRxn->Sol2 Sol3 Control Temp (Kinetic) Change Solvent (TFE) WrongIso->Sol3

Figure 2: Decision matrix for diagnosing common synthetic failures.

Module 4: Safety & Waste (The "Post-Game")

WARNING: Hydrazines are potent carcinogens and can be explosive.

Quenching Protocol

Never dispose of unreacted hydrazine directly into organic waste.

  • Dilution: Dilute the reaction mixture or waste stream to <5% concentration.

  • Neutralization: Treat with dilute Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.[5]

    • Reaction:

      
      
      
    • Note: This reaction is exothermic and evolves Nitrogen gas. Perform in a fume hood with good ventilation [10].

References

  • MIT Chemistry Department. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).Link

  • Schlenk Line Survival Guide. (2023). General Schlenk Line Techniques.Link

  • Onodera, S., et al. (2019).[4] Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.[4] J. Org.[4] Chem. Link

  • Lellek, V., et al. (2018).[4] One-pot condensations... for pyrazole synthesis.[4][6][7] Synlett.[4] Link

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[8] J. Org.[4] Chem. Link

  • Sciencemadness. (2007). Hydrazine Safety & Handling Discussion.[5][9][10][11]Link

  • Wikipedia. (n.d.). Schlenk line.[3][12][13]Link

  • Arxada. (n.d.). Anhydrous Hydrazine Safety Data Sheet.Link

  • Defense Technical Information Center. (1986). Safety and Handling of Hydrazine.[5][9][10]Link

Sources

Validation & Comparative

Technical Guide: TMS vs. TIPS Protection Strategies for Pyrazole Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of kinase inhibitors and heterocyclic scaffolds, pyrazole alkynes represent a critical junction for diversity-oriented synthesis. The choice between Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) protection is not merely a matter of cost; it dictates the synthetic pathway's viability, orthogonality, and yield profile.

  • TMS (Trimethylsilyl): The "Fast & Frugal" choice. Ideal for rapid library generation, one-pot deprotection/coupling sequences (Cacchi-type), and scenarios where atom economy drives the process. However, its high lability to base (

    
    /MeOH) and lower steric bulk make it susceptible to premature cleavage and Glaser homocoupling.
    
  • TIPS (Triisopropylsilyl): The "Strategic Fortress." Essential for multi-step sequences requiring harsh conditions (e.g., lithiation, strong bases). Its steric bulk suppresses homocoupling and allows for orthogonal deprotection in the presence of TMS, enabling precise, iterative functionalization.

Part 1: Mechanistic & Structural Analysis

The Stability/Lability Spectrum

The primary differentiator is the steric environment around the silicon atom.

  • TMS: The methyl groups offer minimal steric hindrance, leaving the silicon center open to nucleophilic attack (e.g., by methoxide or fluoride). This results in a kinetic lability that is advantageous for mild removal but detrimental for stability during intermediate steps.

  • TIPS: The bulky isopropyl groups create a "steric umbrella" that shields the silicon-carbon bond. This increases stability by approximately 35-fold in acidic media and 5-fold in basic media compared to TMS.[1]

The Pyrazole Context: Catalyst Poisoning & Acidity

Pyrazoles present unique challenges in alkyne chemistry:

  • N-H Acidity: The pyrazole N-H (

    
    ) is more acidic than the terminal alkyne C-H (
    
    
    
    ). If the pyrazole nitrogen is unprotected, bases used to install the silyl group (e.g., n-BuLi/LDA) will deprotonate the nitrogen first.
    • Expert Insight: Always protect the pyrazole nitrogen (e.g., THP, SEM, PMB) before attempting to install the silyl-alkyne via lithiation, or use Sonogashira coupling which tolerates the free NH better (though N-arylation can compete).

  • Pd-Coordination: The pyrazole nitrogen is a competent ligand for Palladium. In Sonogashira couplings to install the TMS/TIPS alkyne, the pyrazole substrate can poison the catalyst.

    • Solution: Use bulky ligands (e.g., XPhos, t-Bu3P) or higher catalyst loading when installing TIPS/TMS on pyrazoles.

Part 2: Comparative Performance Matrix

FeatureTMS (Trimethylsilyl)TIPS (Triisopropylsilyl)
Steric Bulk Low (Cone angle ~118°)High (Cone angle ~160°)
Base Stability Poor (Cleaves with

/MeOH)
Excellent (Stable to

, amines)
Acid Stability ModerateHigh
Deprotection Mild Base (

, NaOH) or Fluoride
Fluoride (TBAF, CsF) or Strong Acid
Glaser Coupling Susceptible (High risk of dimerization)Suppressed (Steric bulk blocks dimerization)
Cost LowHigh
Primary Use Case One-pot coupling; End-of-synthesis cappingIterative synthesis; Orthogonal protection

Part 3: Strategic Workflows & Orthogonality

The true power of these groups lies in their orthogonal deprotection . You can remove a TMS group while leaving a TIPS group intact. This allows for the synthesis of asymmetric di-alkynes on a pyrazole core.

Visualization: Decision Tree & Orthogonality

The following diagram illustrates the decision logic for selecting a protecting group and the workflow for orthogonal deprotection.

G Start Start: Pyrazole Alkyne Synthesis Q1 Is the alkyne a terminal handle for immediate reaction? Start->Q1 Q2 Do you need to perform lithiation or base-mediated steps? Q1->Q2 No (Multi-step) TMS_Route Select TMS Protection (Low Cost, Fast Deprotection) Q1->TMS_Route Yes (One-pot) Q2->TMS_Route No TIPS_Route Select TIPS Protection (High Stability, Steric Shield) Q2->TIPS_Route Yes Ortho_Start Orthogonal Strategy: Bis-alkynyl Pyrazole (TMS + TIPS) Step1 Step 1: Selective TMS Removal (K2CO3, MeOH, 25°C) Ortho_Start->Step1 Step2 Step 2: Functionalize Alkyne A (Sonogashira / Click) Step1->Step2 TIPS remains intact Step3 Step 3: TIPS Removal (TBAF, THF, 60°C) Step2->Step3 Step4 Step 4: Functionalize Alkyne B Step3->Step4

Caption: Decision logic for TMS vs. TIPS selection and the sequential workflow for orthogonal deprotection of a bis-alkynyl scaffold.

Part 4: Experimental Protocols

Installation via Sonogashira Coupling

Applicable for attaching TMS/TIPS-acetylene to a Halogenated Pyrazole.

Reagents:

  • Halo-pyrazole (1.0 equiv)

  • TMS-acetylene or TIPS-acetylene (1.2 equiv)

  • 
     (0.05 equiv)
    
  • CuI (0.02 equiv)

  • 
     (3.0 equiv) in THF/DMF (degassed)
    

Protocol:

  • Degassing: Charge a reaction flask with the halo-pyrazole, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x). This is critical to prevent Glaser homocoupling (dimerization of the alkyne), especially with TMS-acetylene.

  • Addition: Add degassed solvent and

    
    . Add the silyl-acetylene dropwise.
    
  • Reaction: Stir at RT (for Iodo-pyrazoles) or 60°C (for Bromo-pyrazoles) for 4-12 hours. Monitor by TLC.

    • Note: TIPS-acetylene reacts slower than TMS-acetylene due to sterics; heating is often required.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove Copper salts, dry over 
    
    
    
    , and concentrate.
Selective Deprotection (The Orthogonal Key)
Method A: Removing TMS in the presence of TIPS

This method relies on the kinetic instability of TMS to mild base.

  • Dissolve the mixed silyl-pyrazole in MeOH/THF (1:1) .

  • Add

    
      (1.5 equiv).
    
  • Stir at Room Temperature for 30-60 mins.

  • Validation: Monitor by TLC. The TMS group will cleave rapidly. The TIPS group will remain >98% intact under these conditions.

  • Caution: If the reaction runs too long (>12h) or at high heat, TIPS erosion may occur.

Method B: Removing TIPS (Global Deprotection)

Requires a fluoride source to overcome the steric barrier.

  • Dissolve the substrate in THF .

  • Add TBAF (1.0 M in THF, 1.2 equiv) dropwise at 0°C.

  • Warm to RT and stir for 2-4 hours.

  • Alternative: For base-sensitive substrates, use CsF in DMF/Water.

Part 5: Troubleshooting & Expert Tips

The "Glaser" Trap

Symptom: You observe a dimer of your protecting group (e.g., TMS-C≡C-C≡C-TMS) or your substrate. Cause: Presence of Oxygen + Copper.[2][3] Fix:

  • Switch to TIPS: The bulk of TIPS makes dimerization sterically difficult.

  • Copper-Free: Use "Copper-free Sonogashira" conditions (

    
    , Pyrrolidine, heat) if using TMS.
    
One-Pot Synthesis (Cacchi-type)

For high-throughput medicinal chemistry, you can install a TMS-alkyne and couple it to an aryl halide in one pot without isolating the free alkyne.

  • Protocol: React Pyrazole-X + TMS-Acetylene. Once complete, add CsF , the second Aryl-Halide, and water directly to the pot. The CsF desilylates the TMS in situ, generating the free alkyne transiently, which immediately couples to the second aryl halide. This avoids handling the potentially volatile or unstable free ethynyl pyrazole.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922. Link

  • Capani, J. S.; Cochran, J. E.; Liang, J. "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction."[4] The Journal of Organic Chemistry, 2019 , 84(14), 9378–9384. Link

  • Eller, G. A.; et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles."[3] Synthetic Communications, 2011 , 41, 541–547.[3] Link[3]

  • Lameijer, L. "Comparative stability of TMS vs TIPS protecting groups."[5] ResearchGate Discussions, 2017 . (Practical stability data compilation).

Sources

Spectroscopic Analysis of Sonogashira Coupling Products with Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision workflow for the spectroscopic validation of Sonogashira coupling products derived from pyrazole scaffolds. It is designed for medicinal chemists and analytical scientists requiring definitive structural proof for drug candidates.

Strategic Overview

The integration of alkyne moieties into pyrazole rings via Sonogashira coupling is a pivotal transformation in the synthesis of kinase inhibitors and GPCR ligands. However, the amphoteric nature of the pyrazole ring (containing both pyrrole-like and pyridine-like nitrogens) creates significant regioselectivity challenges.

The Analytical Challenge: Distinguishing between


-alkylation , 

-alkylation
, and regioisomeric coupling (C3 vs. C4 vs. C5) requires a multi-modal spectroscopic approach. A simple mass spectrum is insufficient; definitive proof requires correlating scalar coupling (

) and dipolar coupling (NOE) in NMR with vibrational changes in IR.
Reaction & Analysis Workflow

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision points for spectroscopic methods.

Sonogashira_Workflow cluster_0 Synthesis Phase cluster_1 Spectroscopic Validation Start Halopyrazole Substrate (Iodo/Bromo) Reaction Sonogashira Coupling (Inert Atm, 25-80°C) Start->Reaction Reagents Terminal Alkyne + Pd/Cu Cat. Base (Et3N/DIPEA) Reagents->Reaction Workup Workup & Silica Purification Reaction->Workup MS HRMS (ESI/APCI) Confirm m/z & Isotope Pattern Workup->MS Step 1: Mass IR FT-IR Analysis Check C≡C / C≡C-H MS->IR Step 2: Funct. Group NMR_1D 1H & 13C NMR Shift Analysis IR->NMR_1D Step 3: Backbone NMR_2D 2D NMR (NOESY/HMBC) Regioisomer Confirmation NMR_1D->NMR_2D Step 4: Connectivity Validated Validated Product NMR_2D->Validated Structure Confirmed

Figure 1: Integrated workflow for the synthesis and sequential spectroscopic validation of pyrazole-alkyne derivatives.

Spectroscopic Profiling: The Three Pillars

Pillar A: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for determining the site of coupling. The chemical environment of the pyrazole protons changes distinctively depending on whether the alkyne is attached at C3, C4, or C5.

1. Proton (

H) NMR Signatures
  • Loss of Signal: The most obvious indicator is the disappearance of the terminal alkyne proton (

    
    C-H), typically found at 
    
    
    
    2.0–3.5 ppm in the starting material.
  • Shielding Effects: The alkyne group is an anisotropic shield. Protons spatially orthogonal to the triple bond axis (like ortho-protons on a phenyl ring attached to the alkyne) often shift downfield (

    
     ppm) due to deshielding in the plane of the 
    
    
    
    -system.
  • Pyrazole Ring Protons:

    • C4-Coupling: The sharp singlet for H4 (

      
       ~7.5-8.0 ppm) disappears. The H3 and H5 signals often simplify to singlets if they were previously coupled to H4.
      
    • C3/C5-Coupling: The coupling constant

      
       or 
      
      
      
      (typically ~2.0 Hz) disappears.
2. Carbon (

C) NMR Signatures
  • Alkyne Carbons: The internal alkyne carbons of the product appear in the range of 80–95 ppm . This is a diagnostic shift from the terminal alkyne carbons (one at ~70 ppm, one at ~80 ppm).

  • Ipso-Carbon: The pyrazole carbon attached to the alkyne typically shifts upfield by 5–10 ppm compared to the C-I precursor due to the removal of the heavy atom effect (Iodine), replaced by the shielding cone of the alkyne.

3. 2D NMR: The Regioselectivity Solver (NOESY)

When distinguishing between C3 and C5 isomers (common when using asymmetric pyrazoles), NOESY (Nuclear Overhauser Effect Spectroscopy) is definitive.

  • Scenario: You have an

    
    -methyl pyrazole.
    
  • C5-Coupling: The alkyne (or its substituents) is spatially close to the

    
    -methyl group. You will see a NOE cross-peak between the 
    
    
    
    -CH
    
    
    protons and the ortho-protons of the aryl-alkyne.
  • C3-Coupling: The alkyne is distal to the

    
    -methyl group. No NOE cross-peak is observed; instead, you may see NOE between the 
    
    
    
    -CH
    
    
    and the C5-H proton.

Regio_Logic Start Unknown Isomer (N-Methyl Pyrazole) NOE_Check Run NOESY: Check N-Me vs Alkyne-R Start->NOE_Check Result_Yes Cross-peak Observed NOE_Check->Result_Yes Strong NOE Result_No No Cross-peak NOE_Check->Result_No Weak/No NOE Conclusion_C5 C5-Substituted (Proximal) Result_Yes->Conclusion_C5 Conclusion_C3 C3-Substituted (Distal) Result_No->Conclusion_C3

Figure 2: Decision logic for assigning regiochemistry in N-methyl pyrazoles using NOESY data.

Pillar B: Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" check for reaction completion.

Functional GroupReactant (Terminal Alkyne)Product (Internal Alkyne)Observation

C-H Stretch
Strong, sharp @ ~3300 cm

Absent definitive for consumption of alkyne.
C

C Stretch
Weak-Medium @ 2100–2140 cm

Weak @ 2200–2260 cm

Shift to higher wavenumber; intensity often decreases for symmetric internal alkynes.
Pyrazole Ring 1400–1600 cm

1400–1600 cm

Subtle shifts; C=N bands may intensify due to conjugation.

Expert Insight: If the product is highly symmetric (e.g., diphenylacetylene derivative), the C


C stretch may be IR inactive (Raman active). Do not rely solely on the absence of the C

C peak to confirm structure; rely on the absence of the

C-H peak.
Pillar C: Mass Spectrometry (MS)
  • Homocoupling Check: A common side reaction is the Glaser coupling of two terminal alkynes.[1]

    • Target Mass:

      
      
      
    • Glaser Byproduct:

      
      
      
    • De-halogenated Byproduct:

      
      
      
  • Isotope Patterns: If using a chloro- or bromo-pyrazole precursor, the loss of the characteristic halogen isotope pattern ( Cl 3 :1, Br 1:1) in the product confirms successful substitution.

Comparative Data Summary

The following table contrasts the key spectroscopic metrics for a typical transformation: 4-Iodo-1-methyl-1H-pyrazole


4-(Phenylethynyl)-1-methyl-1H-pyrazole .
FeatureStarting Material (4-Iodo-1-Me-Pyrazole)Product (Sonogashira Adduct)Causality / Notes

H NMR (C4-H)
Absent (Iodine attached)Absent (Alkyne attached)No change at C4, but look for substituent protons.

H NMR (C3/C5-H)

7.40 / 7.51 ppm

7.65 / 7.75 ppm
Downfield shift due to extended conjugation with the phenyl-alkyne system.

C NMR (C4)

~60 ppm (C-I)

~103 ppm (C-Alkyne)
Diagnostic: Iodine heavy atom effect (shielding) is removed; sp-carbon deshielding takes over.

C NMR (Alkyne)
N/A

82.5, 90.1 ppm
Distinct internal alkyne signals.
IR (

)
C-I stretch ~500-600 cm

2220 cm

(C

C)
Appearance of internal alkyne band.

Experimental Protocol (Self-Validating)

Objective: Synthesis and analysis of 4-(phenylethynyl)-1-methyl-1H-pyrazole.

Materials
  • Substrate: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2–5 mol%)
  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) and DMF (1:3 ratio), anhydrous and degassed.
    
Step-by-Step Methodology
  • Degassing (Critical): Place the solvent mixture (DMF/Et

    
    N) in a flask and sparge with Argon for 15 minutes. Why: Oxygen promotes Glaser homocoupling of the alkyne, contaminating the product.
    
  • Charge: Add the halopyrazole, Pd catalyst, and CuI under a counter-flow of Argon.

  • Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir at Room Temperature (or 50°C if sluggish) for 4–12 hours.

    • Validation: Monitor by TLC. The starting iodide is usually less polar than the coupled product.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Note: The Glaser homocoupling byproduct (diphenyldiacetylene) is non-polar and elutes first. The Sonogashira product elutes next.

Sample Preparation for Spectroscopy[2]
  • NMR: Dissolve ~5-10 mg in 0.6 mL CDCl

    
    . Ensure the solution is clear; suspended solids (Pd black) cause line broadening.
    
  • IR: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid/oil.

References

  • Eller, G. A., et al. (2011).[2] "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles."[2] Synthetic Communications. Detailed NMR characterization of pyrazole-alkyne products. Link[2]

  • Giorgini, L., et al. (2019). "Regioselective Synthesis and Structural Characterization of Pyrazole Derivatives." Journal of Heterocyclic Chemistry. Discusses NOESY applications for isomer assignment. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Comprehensive review on mechanism and conditions. Link

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.

Sources

Analytical Strategies for Monitoring Pyrazole Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pyrazoles—ubiquitous pharmacophores in drugs like Celecoxib and Ruxolitinib—presents a unique analytical challenge: regioselectivity . The cyclocondensation of hydrazines with 1,3-dielectrophiles (e.g., Knorr synthesis) frequently yields mixtures of N1- and N2-substituted isomers. These isomers often exhibit identical mass-to-charge ratios (m/z) and nearly indistinguishable polarities, rendering standard LC-MS workflows insufficient for definitive structural assignment.

This guide moves beyond basic "purity checks" to compare three analytical pillars: Chromatographic Separation (HPLC/UPLC) , Vibrational Spectroscopy (In-situ FTIR) , and Magnetic Resonance (NMR) . We evaluate these methods based on their ability to resolve regioisomers, monitor reaction kinetics, and validate structural identity.

Part 1: The Regioselectivity Challenge

In the reaction between a monosubstituted hydrazine (


) and an unsymmetrical 1,3-diketone, two tautomeric pathways compete. The nucleophilic attack can occur at either carbonyl, leading to distinct regioisomers.
  • The Analytical Blind Spot: Standard C18 Reverse-Phase HPLC often co-elutes these isomers because their hydrophobicity is nearly identical.

  • The Consequence: A process may appear to have 99% conversion by LC-MS, while actually containing a 60:40 mixture of the desired active pharmaceutical ingredient (API) and its inactive regioisomer.

Part 2: Method Comparison & Technical Analysis

Method A: High-Performance Liquid Chromatography (HPLC/UPLC)

Best For: Routine process monitoring (IPC), purity profiling, and quantitative ratio determination.

  • Expert Insight (Column Selection): Do not rely solely on C18 columns. For pyrazoles, Phenyl-Hexyl or Biphenyl stationary phases are superior.

    • Causality: Pyrazole isomers differ slightly in their electron density distribution. Phenyl-based columns utilize

      
       interactions to discriminate between these electronic differences, often resolving isomers that co-elute on C18.
      
  • Detection: UV (254 nm) is standard, but QDa (Mass Detection) is recommended to distinguish the product from non-UV active hydrazines or aliphatic byproducts.

Method B: In-Situ FTIR (ReactIR)

Best For: Kinetic profiling, safety monitoring (exotherm detection), and endpoint determination.

  • Mechanism: Monitors the disappearance of the carbonyl stretch (

    
    , ~1700 cm⁻¹) and the appearance of the pyrazole 
    
    
    
    stretch (~1600 cm⁻¹).
  • Limitation: It is blind to regiochemistry . It confirms pyrazole formation but cannot distinguish Isomer A from Isomer B in real-time.

  • Application: Use this to determine the exact moment the reaction stops to prevent over-processing or degradation.

Method C: Nuclear Magnetic Resonance (NMR)

Best For: Absolute structural confirmation and "Gold Standard" assay validation.

  • Structural Elucidation (NOESY): 1D-NMR is often inconclusive. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

    • Protocol: Look for cross-peaks between the N-substituent (e.g., N-Methyl) and the adjacent substituent on the pyrazole ring.

    • Isomer A: Cross-peak between N-Me and C5-Phenyl.

    • Isomer B: Cross-peak between N-Me and C3-H.

  • Quantitative (qNMR): Uses an internal standard (e.g., Maleic Acid) to determine absolute weight-percent assay without requiring a reference standard of the impurity.

Part 3: Comparative Data & Decision Matrix

Table 1: Analytical Performance Matrix
FeatureHPLC (Phenyl-Hexyl)In-Situ FTIR2D-NMR (NOESY)
Regio-Resolution High (Method Dependent)NoneAbsolute
Speed 5–15 min (Offline)Real-Time (<1 sec)10–60 min (Offline)
Limit of Detection Low (ppm level)High (>0.1%)Medium (~1%)
Kinetic Data Discrete pointsContinuous profileDiscrete points
Primary Use QC Release / IPCReaction EngineeringStructural Proof
Figure 1: Method Selection Workflow

PyrazoleAnalysis Start Start: Pyrazole Reaction Monitoring Q_Stage Reaction Stage? Start->Q_Stage Early Early Development / Screening Q_Stage->Early ScaleUp Scale-Up / Process Safety Q_Stage->ScaleUp QC Quality Control / Release Q_Stage->QC Q_Regio Is Regiochemistry Unknown? Early->Q_Regio HPLC_Dev Method: HPLC (Phenyl-Hexyl) (Develop Separation) ScaleUp->HPLC_Dev IR Method: In-Situ FTIR (Monitor Kinetics/Exotherm) ScaleUp->IR QC->HPLC_Dev qNMR Method: qNMR (Absolute Assay) QC->qNMR If no Ref Std NMR_NOESY Method: 2D-NMR (NOESY) (Confirm Structure) Q_Regio->NMR_NOESY Yes Q_Regio->HPLC_Dev No (Known Stds)

Caption: Decision tree for selecting analytical methods based on development stage and structural certainty requirements.

Part 4: Detailed Experimental Protocols

Protocol 1: Regio-Separation HPLC Method

Objective: Separate N1-Methyl-3-Phenylpyrazole from N1-Methyl-5-Phenylpyrazole.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic nitrogens).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min at 45°C.

  • Validation: Inject a 1:1 mix of isomers. If resolution (

    
    ) < 1.5, lower the temperature to 30°C to enhance 
    
    
    
    interaction selectivity.
Protocol 2: Self-Validating NOESY Experiment

Objective: Confirm structure of the major isomer.

  • Sample Prep: Dissolve ~10 mg of isolated pyrazole in 0.6 mL DMSO-d6.

  • Acquisition: Run standard 1H-NMR (16 scans) to assign the N-Methyl singlet (usually 3.8–4.0 ppm).

  • 2D Setup: Run a gradient NOESY sequence (e.g., noesygpphp on Bruker systems).

    • Mixing Time: Set to 500 ms (optimal for small molecules).

  • Analysis: Phasing is critical. Look for the cross-peak at the intersection of the N-Methyl chemical shift and the aromatic region.

    • Logic Check: If N-Me correlates to a singlet aromatic proton, it is likely the 5-H (indicating 1,3-substitution). If it correlates to a multiplet/ortho-phenyl proton, it is the 5-Phenyl group (indicating 1,5-substitution).

References

  • Regioselectivity in Pyrazole Synthesis

    • Lellek, V., et al. "One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride..."[1] Synlett, 2018, 29, 1071-1075.[1] Link

  • Kinetic Monitoring (Flow Chemistry)

    • Schrecker, L., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, 2023, 8, 41-46.[2] Link

  • NMR Structural Analysis (NOESY)

    • Novikova, D.S., et al. "Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo[1,5-a]pyrimidine derivatives."[3] Molecules, 2023, 28, 6584. Link

  • HPLC Column Selection Principles

    • BenchChem.[4] "Column chromatography conditions for separating pyrazole isomers." Link (General reference for stationary phase selection).

Sources

Literature Review & Comparison Guide: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Synthetic Utility, Stability, and Application in Medicinal Chemistry

Executive Summary: The "Masked" Alkyne Strategy

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (TMS-MEP) represents a strategic building block in modern heterocyclic chemistry. It serves as a stable, "masked" precursor to 1-methyl-4-ethynylpyrazole , a volatile and reactive moiety critical for synthesizing pyrazole-based kinase inhibitors (e.g., JAK, RET) and bioconjugates.

While the free alkyne (1-methyl-4-ethynylpyrazole) is the active species required for "Click" chemistry (CuAAC) and Sonogashira cross-coupling, its instability and volatility make it a poor candidate for long-term storage or large-scale handling. TMS-MEP solves this by capping the terminal alkyne with a trimethylsilyl (TMS) group, rendering the molecule shelf-stable, non-volatile, and easy to purify, while retaining the ability to be quantitatively activated (deprotected) in situ.

This guide objectively compares TMS-MEP against its direct alternatives—the free alkyne and the upstream iodo-precursor—providing experimental protocols to maximize its utility in drug discovery.

Strategic Comparison: Why Choose TMS-MEP?

The decision to use TMS-MEP versus its alternatives hinges on stability , reactivity , and handling safety . The table below synthesizes these critical factors.

Table 1: Comparative Analysis of Pyrazole Alkyne Sources
FeatureTMS-MEP (The Product)1-Methyl-4-ethynylpyrazole (The Active Species)1-Methyl-4-iodopyrazole (The Precursor)
Structure Protected Alkyne (TMS-C≡C-R)Terminal Alkyne (H-C≡C-R)Aryl Halide (I-R)
Role Stable Storage Form Reactive Intermediate Electrophilic Partner
Stability High: Shelf-stable solid/oil. Resistant to homocoupling/polymerization.Low: Prone to oxidative homocoupling (Glaser) and polymerization.High: Stable solid.
Reactivity Latent nucleophile. Requires activation (deprotection).Active nucleophile (Sonogashira) or dipolarophile (Click).Electrophile. Requires an external alkyne partner.
Handling Standard benchtop handling.Volatile; often requires immediate use or storage in solution.Standard benchtop handling.
Primary Use Stockpiling for library synthesis; One-pot deprotection/click sequences.Immediate consumption in reactions.[1]Synthesis of TMS-MEP or direct coupling if alkyne partner exists.
Decision Logic: When to Use Which?
  • Use TMS-MEP when: You are building a library of triazoles or biaryls and need a reliable, weighable starting material that does not degrade over time. It is the gold standard for "Click" chemistry applications where the alkyne is generated in situ.

  • Use 1-Methyl-4-iodopyrazole when: You intend to couple the pyrazole ring to a different alkyne (e.g., phenylacetylene) where the pyrazole acts as the electrophile.

Mechanistic Pathways & Visualization

The following diagram illustrates the central role of TMS-MEP in diverting the unstable free alkyne into controlled synthetic pathways.

TMS_MEP_Pathways Iodo 1-Methyl-4-iodopyrazole (Electrophile) TMS_MEP TMS-MEP (Stable Precursor) Iodo->TMS_MEP Sonogashira (TMS-Acetylene, Pd/Cu) Free_Alkyne 1-Methyl-4-ethynylpyrazole (Volatile/Reactive) TMS_MEP->Free_Alkyne Deprotection (K2CO3/MeOH or TBAF) Triazole 1,2,3-Triazole (Kinase Inhibitors) TMS_MEP->Triazole One-Pot Deprotection/Click Free_Alkyne->Triazole CuAAC Click (R-N3, Cu catalyst) Biaryl Biaryl Pyrazole (via Sonogashira) Free_Alkyne->Biaryl Sonogashira (Ar-I, Pd/Cu)

Figure 1: Synthetic versatility of TMS-MEP. The blue node represents the stable storage form, which can be converted to the red reactive intermediate or directly to green final products via one-pot protocols.

Experimental Protocols

These protocols are designed to be self-validating systems. The success of the reaction is visually indicated by the dissolution of the starting material or the precipitation of the product (in Click reactions).

Protocol A: Quantitative Deprotection (Activation)

Purpose: To generate the free alkyne for immediate use.

  • Dissolution: Dissolve TMS-MEP (1.0 equiv) in Methanol (0.1 M concentration).

  • Activation: Add Potassium Carbonate (K₂CO₃, 1.5 equiv) at room temperature (25°C).

  • Monitoring: Stir for 1–2 hours. Monitor via TLC (Hexane/EtOAc). The TMS-protected spot (higher R_f) will disappear, replaced by the more polar free alkyne.

  • Workup:

    • Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Critical Step: Do not concentrate to dryness under high vacuum/heat due to the volatility of the free alkyne. Carefully concentrate at <30°C.

  • Yield: Typically >95% conversion.

Protocol B: One-Pot Deprotection & CuAAC "Click" Reaction

Purpose: Synthesis of 1,2,3-triazole pharmacophores (e.g., for RET/JAK inhibition) without isolating the volatile intermediate.

  • Setup: In a reaction vial, combine:

    • TMS-MEP (1.0 equiv)

    • Organic Azide (R-N₃, 1.0–1.1 equiv)

    • Solvent: t-BuOH/H₂O (1:1 ratio, 0.2 M).

  • Catalyst Addition: Add Sodium Ascorbate (0.1 equiv) followed by Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 equiv).

  • Deprotection Reagent: Add K₂CO₃ (1.2 equiv) directly to the mixture.

    • Note: The base serves dual roles: removing the TMS group and buffering the Click reaction.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Observation: The reaction often starts as a suspension and may clarify or precipitate the triazole product.

  • Workup: Dilute with water. If the product precipitates, filter and wash.[2] If not, extract with EtOAc.

Medicinal Chemistry Applications

Case Study: Kinase Inhibitor Scaffolds

The 1-methyl-4-pyrazolyl moiety is a privileged scaffold in kinase inhibitors, functioning as a bioisostere for phenyl rings to improve solubility and metabolic stability.

  • JAK Inhibitors: Compounds like Ruxolitinib and Baricitinib contain pyrazole-based cores. While they are often pyrrolo[2,3-d]pyrimidines, the 4-position functionalization of the pyrazole ring is a key synthetic entry point. TMS-MEP allows for the introduction of the pyrazole unit via "Click" chemistry to form triazole-linked inhibitors, a strategy used to probe the solvent-front regions of kinases like RET (e.g., in the design of inhibitors overcoming G810 solvent-front mutations).

  • Mechanism: The triazole ring formed from TMS-MEP acts as a rigid linker that can participate in hydrogen bonding and dipole interactions within the ATP-binding pocket, often enhancing potency compared to flexible linkers.

Diagram: Decision Tree for Building Block Selection

Selection_Tree Start Goal: Synthesize 4-Substituted 1-Methylpyrazole Q1 What is the linkage type? Start->Q1 Link_Triazole 1,2,3-Triazole Linker (via Click Chemistry) Q1->Link_Triazole Link_Aryl Aryl-Aryl/Alkyne Linker (via Cross-Coupling) Q1->Link_Aryl Q2 Do you have the Azide? Link_Triazole->Q2 Q3 Is the partner an Electrophile (Ar-I)? Link_Aryl->Q3 Use_TMS **USE TMS-MEP** (One-pot Deprotection/Click) Q2->Use_TMS Yes Use_TMS2 **USE TMS-MEP** (Deprotect -> Sonogashira) Q3->Use_TMS2 Yes Use_Iodo **USE 1-Methyl-4-Iodopyrazole** (Partner is Alkyne) Q3->Use_Iodo No

Figure 2: Decision tree guiding the selection of TMS-MEP based on the desired final linkage.

References

  • Synthesis and Properties of Pyrazoles

    • Elguero, J., et al. "A theoretical study of dynamic processes observed in trimethylsilyl-1H-pyrazoles." Theoretical Chemistry Accounts, 2022. Link

  • Click Chemistry Applications

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. Link

    • Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. Link

  • Medicinal Chemistry (Kinase Inhibitors)

    • Li, H., et al. "1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new RET kinase inhibitors." European Journal of Medicinal Chemistry, 2021. Link

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Safety and Stability Data

    • PubChem Compound Summary for CID 1201657-09-1. "this compound." National Center for Biotechnology Information. Link

Sources

Optimizing Pyrazole Functionalization: A Comparative Guide to Palladium Ligands in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is ubiquitous in modern kinase inhibitors and anti-inflammatory agents. However, functionalizing pyrazoles via Sonogashira coupling presents unique challenges: the electron-rich nature of the ring deactivates the halide toward oxidative addition, and the nitrogen atoms can coordinate to palladium, poisoning the catalyst.

This guide moves beyond the standard "tetrakis" [Pd(PPh₃)₄] approach. We evaluate high-performance ligand classes—specifically Dialkylbiaryl phosphines (Buchwald ligands) and bulky alkyl phosphines—demonstrating their superiority in coupling halopyrazoles. We provide a validated protocol for difficult substrates, focusing on minimizing catalyst loading and suppressing Glaser homocoupling.

The Mechanistic Challenge: Why Pyrazoles Fail

To select the right ligand, one must understand the failure modes specific to pyrazoles. Unlike simple aryl halides, halopyrazoles introduce two competing pathways that reduce yield:

  • Catalyst Sequestration: The pyridine-like nitrogen (

    
    ) in the pyrazole ring is a competent ligand. It displaces labile phosphines (like PPh₃), forming an inactive Pd(L)(Substrate)₂ complex.
    
  • Electronic Deactivation: Pyrazoles are electron-rich. This increases the energy barrier for the Oxidative Addition step, particularly for chloropyrazoles, requiring a ligand that renders the Pd center highly electron-rich.

Visualization: The Pyrazole-Specific Catalytic Cycle

The following diagram highlights the critical "Danger Zone" where pyrazole coordination arrests the cycle.

SonogashiraMechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Rate Limiting for Cl-Pyrazoles) Pd0->OxAdd + Halopyrazole Coordination Pd(II)-Complex OxAdd->Coordination Transmetal Transmetallation (Cu-Acetylide enters) Coordination->Transmetal + Cu-C≡C-R Poison CATALYST DEATH (N-Coordination) Coordination->Poison Excess Pyrazole N-binding (If Ligand is weak) IsoRedElim Isomerization & Reductive Elimination Transmetal->IsoRedElim Product Alkynyl Pyrazole + Pd(0) IsoRedElim->Product Product->Pd0 Regeneration Poison->Pd0 Requires Heat/Bulky Ligand to Reverse

Figure 1: The Catalytic Cycle. Note the red path: standard ligands like PPh₃ are easily displaced by the pyrazole nitrogen, leading to reaction stalling.

Ligand Evaluation: Head-to-Head Comparison

We categorized ligands into three tiers based on their ability to overcome the challenges described above.

Tier 1: The Baseline (Triphenylphosphine)
  • Ligands: PPh₃ (in Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄).

  • Performance: Reliable only for Iodopyrazoles with protected nitrogens.

  • Failure Mode: Fails with Chloropyrazoles; requires high heat (80-100°C); susceptible to "poisoning" by the substrate.

Tier 2: The Workhorses (Buchwald Ligands)
  • Ligands: XPhos , SPhos .

  • Performance: Excellent for Bromopyrazoles and activated Chloropyrazoles.

  • Mechanism: The biaryl backbone provides steric bulk (preventing N-coordination), while the electron-rich dicyclohexylphosphino group accelerates oxidative addition.

  • Recommendation: XPhos is the "Gold Standard" for difficult cases.

Tier 3: The Specialists (Bulky Alkyls & Pincers)
  • Ligands: DTBNpP (Di(tert-butyl)neopentylphosphine), Amphos .

  • Performance: DTBNpP has shown superiority in Copper-Free conditions, which is crucial if your alkyne is prone to Glaser coupling (homocoupling). Amphos is preferred for industrial scale-up due to air stability.

Comparative Data Summary

The following table summarizes experimental yields for the coupling of 5-chloro-1-methyl-1H-pyrazole with phenylacetylene (a challenging substrate).

Ligand SystemPd SourceConditionsYield (%)Notes
PPh₃ Pd(PPh₃)₂Cl₂DMF, 100°C, CuI< 20%Significant starting material remaining.
SPhos Pd(OAc)₂MeCN, 60°C, CuI78%Good conversion; some homocoupling observed.
XPhos Pd(OAc)₂MeCN, 50°C, CuI92% Best general performance. Fast kinetics.
DTBNpP Pd(crotyl)ClMeCN, RT, Cu-Free 75%Excellent for Cu-sensitive substrates; runs at RT.
Amphos PdCl₂(Amphos)₂Water/MeCN, 80°C65%Robust, requires higher temp but scalable.

Validated Experimental Protocol

This protocol uses XPhos , selected for its balance of high activity and commercial availability. It is designed to be self-validating : the color change indicates the formation of the active Pd(0) species.

Materials
  • Catalyst Precursor: Pd(OAc)₂ (or Pd-XPhos G3/G4 precatalyst for easier handling).

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

  • Solvent: Acetonitrile (MeCN) is preferred over DMF for easier workup, though DMF is needed for insolubles.

  • Base: Cs₂CO₃ (Cesium Carbonate) - crucial for the "mild" base effect.

Step-by-Step Workflow
  • Catalyst Activation (The "Tea" Step):

    • In a vial, dissolve Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in degassed MeCN.

    • Observation: Stir at 40°C for 5 minutes. The solution should turn from orange to a dark red/brown. If it remains pale yellow, the ligand has oxidized; do not proceed.

  • Substrate Addition:

    • Add the Halopyrazole (1.0 equiv).

    • Add Cs₂CO₃ (2.0 equiv). Note: Use 3.0 equiv if the pyrazole has a free N-H.

    • Add CuI (2 mol%) last (unless running Cu-free).

  • Reaction:

    • Add the terminal Alkyne (1.2 equiv) dropwise.

    • Heat to 60°C. Monitor via LCMS after 1 hour.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate and purify via column chromatography.

Decision Logic for Ligand Selection

Use the following flowchart to determine the exact conditions for your specific pyrazole substrate.

LigandSelection Start Start: Analyze Substrate HalideCheck Halide Type? Start->HalideCheck Iodide Iodide (-I) HalideCheck->Iodide ClBr Bromide/Chloride (-Br / -Cl) HalideCheck->ClBr SolnStandard Use Pd(PPh3)2Cl2 Std Conditions Iodide->SolnStandard Simple ProtCheck N-H Protected? ClBr->ProtCheck SolnCuFree Use Pd-DTBNpP Cu-Free ClBr->SolnCuFree If Alkyne Homocouples (Glaser Side Rxn) Unprotected No (Free N-H) ProtCheck->Unprotected Protected Yes (Me, Bn, THP) ProtCheck->Protected SolnBuchwald Use Pd-XPhos G3 + Cs2CO3 Unprotected->SolnBuchwald Requires 3eq Base Protected->SolnBuchwald High Yield

Figure 2: Ligand Selection Decision Tree. XPhos (Buchwald) is the robust choice for halides other than iodide.

Troubleshooting & Optimization

  • Problem: No Conversion (Starting Material Remains).

    • Cause: Catalyst poisoning by the pyrazole nitrogen.

    • Fix: Switch to XPhos or SPhos . The steric bulk prevents the N-coordination. Alternatively, increase temperature to 80°C to promote ligand dissociation.

  • Problem: Homocoupling of Alkyne (Glaser Product).

    • Cause: Oxygen presence or highly active Copper species.

    • Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). If persistent, switch to a Copper-Free protocol using Pd(crotyl)Cl / DTBNpP [2].

  • Problem: Low Yield with Free N-H Pyrazoles.

    • Cause: The N-H proton is acidic and consumes the base, or the nitrogen coordinates Pd.

    • Fix: Protect the nitrogen (THP, SEM, or Boc) before coupling. If protection is impossible, use 3.0 equivalents of base and run at a lower concentration.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Strotman, N. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega. [Link]

  • Bera, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Li, H., et al. (2010). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water.[1] Dalton Transactions. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Coupling Reactions of Aryl Halides. Accounts of Chemical Research. [Link]

Sources

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1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
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